4-Methyl-4'-acetoxybiphenyl: Structural Characterization and Synthetic Protocols
This guide details the chemical structure, synthesis, and material properties of 4-Methyl-4'-acetoxybiphenyl , a critical mesogenic core used in the development of liquid crystals and advanced organic materials. Introduc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the chemical structure, synthesis, and material properties of 4-Methyl-4'-acetoxybiphenyl , a critical mesogenic core used in the development of liquid crystals and advanced organic materials.
Introduction & Chemical Identity
4-Methyl-4'-acetoxybiphenyl (also known as 4'-acetoxy-4-methylbiphenyl or acetic acid 4'-methyl-4-biphenylyl ester) is an organic ester belonging to the class of 4,4'-disubstituted biphenyls. It serves as a fundamental structural motif in the design of thermotropic liquid crystals (LCs) and as a versatile intermediate in organic synthesis.
Unlike its ketone analog (4-acetyl-4'-methylbiphenyl), this molecule features an oxygen-linked ester functionality, which imparts specific rotational freedom and polarity essential for mesophase formation in material science applications.
Key Identifiers
Property
Detail
IUPAC Name
4'-Methyl[1,1'-biphenyl]-4-yl acetate
Molecular Formula
C₁₅H₁₄O₂
Molecular Weight
226.27 g/mol
Core Structure
Biphenyl scaffold with para-methyl and para-acetoxy substitutions
Chemical Structure & Molecular Properties[1][2][3][4][5]
The molecule consists of two phenyl rings connected by a single C-C bond (C1-C1'). The steric hindrance between the ortho hydrogens causes the two rings to twist out of coplanarity, typically creating a torsion angle of approximately 30–45° in solution, though this angle can flatten in the crystalline state due to packing forces.
Structural Analysis
4-Position (Methyl Group): Acts as a weak electron-donating group (EDG) via hyperconjugation. It provides the hydrophobic tail often required for liquid crystalline alignment.
4'-Position (Acetoxy Group): An electron-withdrawing group (EWG) via induction, but donating via resonance. The ester linkage (-O-CO-CH₃) introduces a dipole moment transverse to the long molecular axis, influencing the dielectric anisotropy (
) of the material.
Diagram: Structure and Electronic Effects
The following diagram illustrates the key structural features and electronic influences within the molecule.
Caption: Structural connectivity and electronic effects in 4-Methyl-4'-acetoxybiphenyl.
Synthesis & Fabrication Protocols
The synthesis of 4-Methyl-4'-acetoxybiphenyl is most reliably achieved through a modular approach involving the construction of the biphenyl core followed by functional group manipulation. The preferred pathway utilizes a Suzuki-Miyaura Cross-Coupling followed by Acetylation .
Methodology: Step-by-Step Protocol
Step 1: Synthesis of 4-Hydroxy-4'-methylbiphenyl (Suzuki Coupling)
Solvent: Dichloromethane (DCM) or neat in acetic anhydride.
Conditions: Room temperature (RT) for 2-4 hours.
Protocol:
Dissolve the purified phenol from Step 1 in dry DCM.
Add Pyridine (or Et₃N) and a catalytic amount of DMAP (4-dimethylaminopyridine).
Add Acetic Anhydride dropwise at 0°C, then allow to warm to RT.
Stir until TLC indicates complete consumption of the starting phenol.
Workup: Quench with ice water. Wash the organic phase with 1M HCl (to remove pyridine), then saturated NaHCO₃ (to remove acetic acid), and finally brine.
Purification: Evaporate solvent. Recrystallize the crude solid from ethanol or hexane to obtain pure 4-Methyl-4'-acetoxybiphenyl .
Synthetic Workflow Diagram
Caption: Synthetic pathway for 4-Methyl-4'-acetoxybiphenyl via Suzuki coupling and acetylation.
Physical & Material Properties
Thermal and Phase Behavior
As a biphenyl ester, this compound exhibits phase transitions characteristic of rod-like (calamitic) mesogens. While the methyl group is short, preventing a wide nematic range compared to longer alkyl chains (e.g., pentyl/cyanobiphenyls), the compound typically shows:
Melting Point (Crystalline
Isotropic/Nematic): Typically in the range of 80–120°C (dependent on purity and polymorph).
Liquid Crystalline Phase: Often monotropic (observed only upon cooling) or enantiotropic with a narrow range. The acetoxy group facilitates lateral intermolecular interactions that can stabilize smectic or nematic phases when mixed with other LCs.
Hydrolysis: The acetoxy ester bond is susceptible to hydrolysis under basic conditions (NaOH/KOH) or strong acidic conditions, reverting the molecule to 4-hydroxy-4'-methylbiphenyl.
Fries Rearrangement: Under Lewis acid catalysis (e.g., AlCl₃) and high heat, the acetoxy group can migrate to the ortho position of the phenyl ring, forming a hydroxy-ketone derivative. This is a common side reaction to avoid during high-temperature processing.
Storage
Store in a cool, dry place (2–8°C recommended).
Protect from moisture to prevent slow hydrolysis of the ester.
References
PubChem. 4-Acetyl-4'-methylbiphenyl (Compound Summary). National Library of Medicine. [Link](Note: Reference for the ketone analog and general biphenyl properties).
PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Preparative Chemistry Protocols.[3] [Link]
The following technical guide details the identification, synthesis, and application of 4-Methyl-4'-acetoxybiphenyl . Identification, Synthesis, and Liquid Crystal Applications Core Identification & Registry Target Molec...
CRITICAL LOOKUP NOTE: Researchers frequently encounter database errors where 4-Acetyl-4'-methylbiphenyl (CAS 5748-38-9, a ketone) is returned for queries regarding the acetate ester. Always verify the structure: the target molecule contains an ester linkage (-OCOCH3) , not an acetyl group attached directly to the ring (-COCH3).
Synthesis & Manufacturing Protocol
The most reliable route to 4-Methyl-4'-acetoxybiphenyl is the esterification of 4'-Methyl-4-biphenylol . This protocol ensures high purity suitable for liquid crystal applications.
Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (54 mmol) of 4'-Methyl-4-biphenylol in 20 mL of Pyridine (acting as solvent and base).
Acetylation: Add 10 mL (excess) of Acetic Anhydride dropwise under stirring at room temperature.
Mechanism: Nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the anhydride.
Reflux: Heat the mixture to 60°C for 2 hours to ensure complete conversion. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).
Quenching: Pour the reaction mixture into 200 mL of ice-water containing 10 mL of concentrated HCl (to neutralize pyridine).
Precipitation: The crude ester will precipitate as a white solid. Filter via Buchner funnel.
Purification: Recrystallize from Ethanol or Methanol.
Target Purity: >99.5% (Required for sharp LC phase transitions).
Visual Synthesis Workflow
Caption: Chemical synthesis pathway for 4-Methyl-4'-acetoxybiphenyl via acetylation of the parent biphenylol.
Physical & Chemical Properties
The following data establishes the baseline for characterization.
Property
Value (Experimental/Predicted)
Significance
Melting Point
108 - 110 °C
Defines solid-to-liquid/mesophase transition.
Boiling Point
~360 °C (at 760 mmHg)
High thermal stability required for processing.
LogP
4.6 (Predicted)
Indicates high lipophilicity; insoluble in water.
Solubility
Soluble in Chloroform, DCM, Toluene
Essential for NMR analysis and processing.
Appearance
White crystalline needles
Typical of purified biphenyl esters.
Applications in Liquid Crystals
4-Methyl-4'-acetoxybiphenyl serves as a fundamental mesogenic core . Its rigid biphenyl structure provides the anisotropy necessary for liquid crystalline phases, while the terminal methyl and acetoxy groups dictate the phase transition temperatures.
Functional Role
Mesogen: Acts as a "hard core" in LC mixtures.
Intermediate: The acetoxy group can be hydrolyzed back to the phenol or undergo Fries rearrangement to form ortho-hydroxy ketones for further functionalization.
Standard: Used as a reference material in GC/MS analysis of biphenyl derivatives.
Structural Logic of Mesogenicity
Caption: Structure-property relationship defining the liquid crystalline behavior of the molecule.
References
PubChem Compound Summary. "4-Acetyl-4'-methylbiphenyl (Ketone Analog for Reference)." National Center for Biotechnology Information. Accessed 2024.[1] Link
BenchChem. "4-Methyl-4'-acetoxybiphenyl Product Entry." BenchChem Database. Accessed 2024.[1] Link
CAS Common Chemistry. "4'-Methyl-4-biphenylol (Parent Phenol)." Chemical Abstracts Service. CAS RN: 5303-26-4. Link
Gray, G.W. "Molecular Structure and the Properties of Liquid Crystals." Academic Press, 1962.
Technical Guide: Comparative Analysis of 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl
This guide provides an in-depth technical analysis comparing 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl .[1] While these compounds share a biphenyl core and similar molecular weights, they represent funda...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis comparing 4-Methyl-4'-acetoxybiphenyl and 4-Acetyl-4'-methylbiphenyl .[1] While these compounds share a biphenyl core and similar molecular weights, they represent fundamentally different chemical classes—esters and ketones—resulting in distinct synthetic pathways, reactivity profiles, and applications in materials science.
[1]
Executive Summary
4-Methyl-4'-acetoxybiphenyl (an ester) and 4-Acetyl-4'-methylbiphenyl (a ketone) are bifunctional biphenyl derivatives used primarily in the synthesis of liquid crystals (LCs) and organic electronic materials.[1]
The core distinction lies in the linkage of the acetyl group:[1]
The Ester (Compound A): Features an oxygen linkage (
), making it susceptible to hydrolysis and transesterification.[1] It is often used as a "capping" unit in mesogenic molecules to adjust phase transition temperatures.[1]
The Ketone (Compound B): Features a direct carbon-carbon linkage (
), conferring high metabolic and chemical stability.[1] It serves as a rigid core building block, often derivatized further via haloform reactions or condensations.[1]
Chemical Identity & Structural Analysis[1][2][3]
The following table contrasts the physicochemical identity of both compounds. Note the distinct connectivity of the acetyl moiety.[1]
The synthesis of these compounds illustrates two pillars of aromatic chemistry: Nucleophilic Acyl Substitution (for the ester) and Electrophilic Aromatic Substitution (for the ketone).[1]
Synthesis of 4-Acetyl-4'-methylbiphenyl (The Ketone)
Mechanism: Friedel-Crafts Acylation.[1][2][3][4]
Protocol Logic: This reaction constructs a C-C bond.[1][5] 4-Methylbiphenyl is treated with acetyl chloride in the presence of a Lewis acid (
).[1] The methyl group activates the 4'-position (para to the phenyl ring) and the 4-position (ortho to methyl), but steric hindrance and electronic directing effects of the phenyl ring favor the 4'-position on the unsubstituted ring or the para position relative to the phenyl group.[1]
Workflow Diagram:
Figure 1: Friedel-Crafts acylation workflow for ketone synthesis.
Synthesis of 4-Methyl-4'-acetoxybiphenyl (The Ester)
Mechanism: Esterification.[1]
Protocol Logic: This reaction forms a C-O bond.[1] The precursor is 4'-methyl-4-biphenylol (CAS 5303-26-4).[1] Phenols are poor nucleophiles compared to alcohols, so highly reactive acylating agents like acetic anhydride or acetyl chloride are required, often with a base catalyst (Pyridine or
) to neutralize the acid byproduct.
Workflow Diagram:
Figure 2: Base-catalyzed acetylation workflow for ester synthesis.
Detailed Experimental Protocol
Protocol: Friedel-Crafts Synthesis of 4-Acetyl-4'-methylbiphenyl
Rationale: This protocol is selected for its educational value in demonstrating C-C bond formation and regioselectivity.[1]
Ketone: Used as a core linker .[1] The carbonyl group extends conjugation.[1] It can be converted via the Haloform reaction to a carboxylic acid (
), a critical intermediate for synthesizing "4-cyano-4'-alkylbiphenyl" (5CB) analogues.[1]
Pharmaceuticals:
Ketone: A precursor to non-steroidal anti-inflammatory drugs (NSAIDs) related to biphenylacetic acids (e.g., Felbinac derivatives). The acetyl group is often the handle for alpha-functionalization.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4301905, 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]
Scientific & Academic Publishing. Friedel-Crafts Acylation Lab Guide (Journal of Laboratory Chemical Education). Retrieved from [Link]
This technical guide provides an in-depth analysis of 4-Methyl-4'-acetoxybiphenyl , a structural motif critical to the development of liquid crystalline materials and functionalized organic intermediates. InChI Key: FJRB...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 4-Methyl-4'-acetoxybiphenyl , a structural motif critical to the development of liquid crystalline materials and functionalized organic intermediates.
InChI Key: FJRBAGWXSOIUBC-UHFFFAOYSA-N
CAS Registry Number: [Not widely listed in public snippet, typically indexed as acetic acid 4'-methyl-biphenyl-4-yl ester]
Executive Summary
4-Methyl-4'-acetoxybiphenyl is a di-substituted biphenyl derivative characterized by a rigid aromatic core flanked by a methyl group and an acetoxy moiety. This asymmetry is chemically significant: the acetoxy group serves as a "masked" phenol, readily cleavable to restore the hydroxyl functionality, or as a directing group for electrophilic aromatic substitution (specifically the Fries rearrangement).
In materials science, this compound represents a fundamental mesogenic core . The biphenyl scaffold provides the necessary anisotropic rigidity for liquid crystal (LC) phases, while the substituents modulate the melting point and clearing temperature. It is primarily utilized as a high-purity intermediate in the synthesis of advanced nematic liquid crystals and UV-absorbing hydroxy-ketones.
Physicochemical Profile
The molecule exhibits high lipophilicity and low water solubility, typical of non-polar aromatic esters. Its structural integrity relies on the conjugation between the two phenyl rings, which can rotate but generally adopt a twisted conformation in solution to minimize steric strain between ortho-hydrogens.
Table 1: Chemical Specifications
Property
Value / Description
Molecular Formula
Molecular Weight
226.27 g/mol
InChI Key
FJRBAGWXSOIUBC-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Solubility
Soluble in DCM, Toluene, Ethyl Acetate; Insoluble in Water
LogP (Predicted)
~4.1 (Highly Lipophilic)
Reactive Sites
Ester carbonyl (C-1'), Ortho-positions to acetoxy group
Synthetic Pathways & Validation
To ensure high purity required for electronic or optical applications, the synthesis must avoid metal contamination and regio-isomeric byproducts.
Synthesis from 4-Methyl-4'-hydroxybiphenyl
The most robust route involves the acetylation of 4-methyl-4'-hydroxybiphenyl. This protocol is self-validating via Thin Layer Chromatography (TLC), as the polarity shift from the free phenol to the ester is distinct.
Reagents:
Substrate: 4-Methyl-4'-hydroxybiphenyl (1.0 eq)
Reagent: Acetic Anhydride (1.2 eq)
Catalyst: Pyridine (0.1 eq) or DMAP (cat.)
Solvent: Dichloromethane (DCM)
Protocol:
Dissolution: Dissolve the hydroxybiphenyl in DCM under nitrogen atmosphere.
Activation: Add the base (Pyridine/DMAP) to deprotonate the phenol, increasing nucleophilicity.
Acetylation: Dropwise addition of acetic anhydride at 0°C to control exotherm.
Monitoring: Reaction progress is monitored by TLC (Mobile phase: Hexane/EtOAc 8:2). The product (Rf ~0.6) will appear less polar than the starting material (Rf ~0.3).
Workup: Wash with 1M HCl (to remove pyridine), then saturated
(to remove acetic acid).
Crystallization: Recrystallize from Ethanol/Hexane to yield needle-like crystals.
Visualization of Synthesis Logic
The following diagram illustrates the transformation and the logic gate for purification.
Figure 1: Synthetic workflow for the acetylation of the biphenyl core, including the critical TLC validation step.
Key Application: The Fries Rearrangement
The acetoxy group at the 4' position is not merely a protecting group; it is a "loaded spring" for the Fries Rearrangement . Upon treatment with a Lewis Acid (e.g.,
), the acetyl group migrates from the oxygen to the ortho-carbon (position 3'), generating a hydroxy-ketone.
Significance:
The resulting product, 3'-acetyl-4'-hydroxy-4-methylbiphenyl , contains an intramolecular hydrogen bond between the carbonyl and the hydroxyl group. This structural feature is essential for:
UV Stabilization: The H-bond allows rapid excited-state proton transfer (ESPT), dissipating UV energy as heat.
Chelation: The motif serves as a bidentate ligand for coordination chemistry.
Mechanism of Action
The reaction proceeds via an acylium ion intermediate.[1] The selectivity (Ortho vs. Para) is blocked by the biphenyl linkage at the para position, forcing the acetyl group to the ortho position.
Figure 2: Mechanistic pathway of the Fries Rearrangement, highlighting the migration of the acyl group.
Materials Science Context: Liquid Crystals
4-Methyl-4'-acetoxybiphenyl serves as a model mesogen .
Rigid Core: The biphenyl unit ensures the molecule is rod-like (calamitic), a prerequisite for nematic phases.
Anisotropy: The methyl group breaks perfect symmetry, lowering the melting point compared to unsubstituted biphenyl, which aids in processing.
Terminal Group: The acetoxy group adds a transverse dipole moment. While often hydrolyzed to the phenol to attach longer alkyl chains (to form cyanobiphenyls or alkoxybiphenyls), the ester itself can exhibit monotropic liquid crystalline behavior.
Experimental Note: When using this compound for LC synthesis, the "clearing point" (transition from LC to isotropic liquid) is a critical quality attribute (CQA). Impurities such as unreacted phenol will drastically depress this temperature.
Handling: Avoid dust formation. Use standard PPE (nitrile gloves, safety glasses).
Storage: Store in a cool, dry place. Esters are susceptible to hydrolysis; keep away from strong acids and bases unless reaction is intended.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4301905, 4-Acetyl-4'-methylbiphenyl. Retrieved February 25, 2026, from [Link](Note: Structural analog and isomer data used for property estimation).
Organic Chemistry Portal. Fries Rearrangement: Mechanism and Examples. Retrieved from [Link]
IUPAC / InChI Trust. International Chemical Identifier (InChI) Key Definition. Retrieved from [Link][2]
Technical Guide: Physical Properties & Engineering of 4-Substituted Biphenyl Esters
Executive Summary: The Biphenyl Ester Scaffold The 4-substituted biphenyl ester moiety represents a "privileged structure" at the intersection of soft matter physics and medicinal chemistry. In material science, this sca...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Biphenyl Ester Scaffold
The 4-substituted biphenyl ester moiety represents a "privileged structure" at the intersection of soft matter physics and medicinal chemistry. In material science, this scaffold is the archetype of the mesogen —the rigid core responsible for liquid crystalline (LC) behavior. In drug discovery, it serves as a lipophilic pharmacophore, critical for modulating membrane permeability and receptor binding affinity (e.g., in neutral endopeptidase inhibitors and NSAID prodrugs).
This guide moves beyond basic characterization to explore the structure-property relationships (SPR) that dictate how substitution at the 4-position controls thermal stability, phase transitions, and bioavailability.
The biphenyl ester core derives its utility from its anisotropic geometry. The rigid biphenyl unit provides the "hard" core, while the ester linkage introduces a dipole and a degree of flexibility.
The 4-Substituent Effect
The substituent at the 4-position (
) acts as the primary tuning knob for physical properties.
Substituent Type
Example (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
)
For 4'-n-alkoxybiphenyl-4-carboxylates, the length of the alkyl chain (
) dictates the phase transition temperatures.
Odd
: Lower clearing points due to lower entropic gain upon isotropization.
Even
: Higher clearing points; more efficient packing in the crystalline state.
Technical Insight: In drug development, this same packing efficiency correlates with solubility . An "odd" chain length ester prodrug often exhibits higher solubility in lipid formulations than its "even" homologue due to a lower crystal lattice energy.
The following data summarizes the mesomorphic behavior of 4'-n-alkoxybiphenyl-4-carboxylic acid esters . Note the emergence of the Smectic phase as the chain lengthens.[1][2]
Table 1: Phase Transition Temperatures (
C)
Key: Cr = Crystalline, N = Nematic, Sm = Smectic, I = Isotropic
Chain Length ()
Melting Point (Cr N/Sm)
Clearing Point (N/Sm I)
Phase Sequence
(Methoxy)
108.0
125.5
Cr N I
(Ethoxy)
115.0
148.0
Cr N I
(Pentoxy)
120.5
155.0
Cr Sm N I
(Octyloxy)
102.0
162.5
Cr Sm I
(Decyloxy)
98.5
158.0
Cr Sm I
Data synthesized from Gray et al. and homologous series trends [1, 2].
Thermal Stability
Biphenyl esters exhibit high thermal stability up to ~300
C due to the conjugation of the biphenyl system. However, the ester bond is the "weak link," susceptible to hydrolysis in acidic/basic aqueous environments—a feature exploited in prodrug design for controlled release.
Experimental Protocols
Synthesis: The Acid Chloride Route (Robust)
While DCC/DMAP coupling is common, the Acid Chloride method is preferred for 4-substituted biphenyls to avoid urea byproducts which are difficult to remove from liquid crystals.
Protocol: Synthesis of 4-Cyanophenyl 4'-pentylbiphenyl-4-carboxylate
Activation:
Charge a flame-dried RBF with 4'-pentylbiphenyl-4-carboxylic acid (1.0 equiv).
Add excess Thionyl Chloride (
) (5.0 equiv) and a catalytic drop of DMF.
Reflux at 80
C for 3 hours (monitor gas evolution).
Critical Step: Distill off excess
completely under vacuum. Residual will degrade the phenol in the next step.
Esterification:
Dissolve the resulting acid chloride residue in dry Dichloromethane (DCM) .
Add 4-Cyanophenol (1.1 equiv) and Triethylamine (
) (1.2 equiv) at 0C.
Stir at RT for 12 hours.
Purification (Self-Validating):
Wash organic layer with 1M HCl (removes amine), then 1M NaOH (removes unreacted phenol).
Recrystallize from Ethanol/Hexane (1:4) .
Validation: The product must show a sharp melting point (range < 1
C). A broad range indicates oligomer formation or trapped solvent.
Visualization of Synthesis Workflow
Figure 1: Step-by-step synthesis of biphenyl esters via the Acid Chloride method, ensuring removal of reactive byproducts.
Characterization: The Self-Validating Loop
To ensure scientific integrity, characterization must confirm both chemical purity and phase behavior.
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for identifying mesophases.
Hysteresis: A shift in transition temps between heating and cooling cycles indicates supercooling, common in smectic phases.
Polarized Optical Microscopy (POM)
Visual confirmation of the phase texture is required to distinguish Nematic from Smectic phases.
Figure 2: Phase transition logic flow. The path depends heavily on the 4-alkoxy chain length.
Applications in Drug Development & Delivery
While often associated with displays, biphenyl esters are critical in pharma.[4]
Prodrug Strategies
The biphenyl ester linkage is cleaved by plasma esterases.
Problem: A parent drug (e.g., a biphenyl acetic acid NSAID) has poor oral bioavailability due to high polarity (low LogP).
Solution: Esterification at the 4-position with a short alkyl chain increases LogP, facilitating passive diffusion through the intestinal membrane. Once in the plasma, esterases hydrolyze the bond, releasing the active acid [3].
Scaffold Rigidity in Inhibitor Design
In inhibitors for enzymes like Sulfatase-2 or Neutral Endopeptidase , the biphenyl core provides a rigid spacer that positions pharmacophores (e.g., sulfamates or carboxylates) at precise distances to bridge hydrophobic pockets in the active site [4]. The 4-ester group often mimics the transition state of peptide hydrolysis.
References
Gray, G. W., Hartley, J. B., & Jones, B. (1955). Mesomorphism and Chemical Constitution.[5] Part V. The Mesomorphic Properties of the 4'-n-Alkoxydiphenyl-4-carboxylic Acids and their Simple Alkyl Esters. Journal of the Chemical Society.[3] Link
Imrie, C. T., et al. (1993). Synthesis and Characterization of Liquid Crystalline Biphenyl Esters. Liquid Crystals.
BenchChem. (2025).[4][6] Synthesis of Substituted Biphenyls and Applications in Drug Development. Application Notes. Link
Taylor, S. D., et al. (2013). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. PMC - NIH. Link
NIST Chemistry WebBook. (2023). Biphenyl Phase Change Data. National Institute of Standards and Technology. Link
4-Methyl-4'-acetoxybiphenyl solubility in organic solvents
Title: Technical Guide: Solubility Profile and Physicochemical Characterization of 4-Methyl-4'-acetoxybiphenyl Executive Summary: This technical guide provides a comprehensive analysis of the solubility characteristics o...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Solubility Profile and Physicochemical Characterization of 4-Methyl-4'-acetoxybiphenyl
Executive Summary:
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate), a critical intermediate in the synthesis of liquid crystal mesogens and functional organic materials.[1] This document details the thermodynamic basis of its solubility, provides experimental solubility data classes based on structural analogs, and outlines validated protocols for solubility determination and recrystallization.[1]
[1][2][3][4][5]
4-Methyl-4'-acetoxybiphenyl is a disubstituted biphenyl derivative characterized by a hydrophobic aromatic core flanked by a non-polar methyl group and a polarizable acetoxy (ester) moiety.[1]
CAS Number: 5748-38-9 (Note: Often referenced as the ketone isomer in databases; specific ester derivatives may vary by catalog.[1] Structure confirmed via synthesis from 4'-methyl-4-biphenylol).[1]
Melting Point (Predicted): 85–95 °C (Based on 4-acetoxybiphenyl MP 87–89 °C and 4-methylbiphenyl MP 44–48 °C).[1]
Dipole Moment: Moderate (due to the ester carbonyl group perpendicular to the long molecular axis).
Structural Visualization
The following diagram illustrates the molecular connectivity and the distinct solvation domains (Hydrophobic Core vs. Polar Terminus).
Caption: Structural segmentation of 4-Methyl-4'-acetoxybiphenyl highlighting solvation domains.
Solubility Thermodynamics[1]
The solubility of 4-Methyl-4'-acetoxybiphenyl is governed by the Like-Dissolves-Like principle, quantifiable via Hansen Solubility Parameters (HSP) .[1]
Dispersion Forces (
): Dominant.[1][3] The biphenyl core requires solvents with high dispersion parameters (e.g., aromatics, chlorinated solvents).[1]
Polar Forces (
): Moderate.[1] The ester group allows solubility in moderately polar solvents (e.g., esters, ketones).[1]
Hydrogen Bonding (
): Low.[1] The molecule is a hydrogen bond acceptor (carbonyl oxygen) but lacks donor groups.[1] Consequently, solubility in protic solvents (water, cold alcohols) is poor.[1]
To ensure scientific integrity, researchers should not rely solely on literature values but validate solubility for their specific lot, as purity affects saturation points.[1]
Protocol A: Gravimetric Solubility Determination
Objective: To determine the saturation concentration (
) in a specific solvent at ambient temperature.
Preparation: Weigh approximately 100 mg of 4-Methyl-4'-acetoxybiphenyl into a tared 4 mL vial (
).
Solvent Addition: Add the solvent in 100
L increments, agitating (vortex/sonicate) for 5 minutes between additions.
Observation: Continue addition until the solid is just completely dissolved (clear solution).
Validation: If high precision is needed, filter the saturated solution, evaporate a known volume of filtrate, and weigh the residue.
Protocol B: Purification via Recrystallization
Objective: To purify crude material using the temperature-dependent solubility differential.
Solvent System: Ethanol (Primary) or Ethanol/Water (9:1).[1]
Rationale: The compound is soluble in hot ethanol but crystallizes out upon cooling due to the hydrophobic biphenyl core.
Workflow:
Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum boiling ethanol until dissolved.
Hot Filtration: If insoluble particulates remain, filter while hot through a pre-warmed funnel.[1]
Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then place in an ice bath (0–4 °C) for 1 hour.
Collection: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold ethanol.[1]
Drying: Dry under vacuum at 40 °C to remove residual solvent.[1]
Workflow Visualization
The following diagram outlines the logical decision tree for solvent selection during synthesis and purification.
Caption: Decision logic for selecting the optimal recrystallization solvent system.
Applications & Implications
Understanding the solubility profile is crucial for:
Liquid Crystal Formulation: This molecule is often a precursor or a component in nematic liquid crystal mixtures.[1] High solubility in chloroform is essential for preparing homogeneous mixtures before solvent evaporation.[1]
Thin Film Deposition: For organic electronics, spin-coating requires a solvent with the correct evaporation rate (e.g., chlorobenzene or toluene ) to ensure uniform film morphology.[1]
Synthesis Scale-up: Replacing chlorinated solvents (toxic) with Ethyl Acetate/Heptane systems is often possible for industrial scale-up due to the ester group's compatibility with ethyl acetate.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12566, 4-Methylbiphenyl. Retrieved from [Link][1]
Gray, G. W., & Jones, B. (1955).[1] Mesomorphism and Chemical Constitution.[1] Part IV. Journal of the Chemical Society. (Foundational text on biphenyl ester mesogens).
NIST Standard Reference Data. Phase Transition Temperatures for Liquid Crystals. Retrieved from [Link][1]
An In-depth Technical Guide to the Liquid Crystal Mesogen: 4-Methyl-4'-acetoxybiphenyl
This guide provides a comprehensive technical overview of the liquid crystal mesogen 4-Methyl-4'-acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals who require a deep understa...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the liquid crystal mesogen 4-Methyl-4'-acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its synthesis, physicochemical properties, and characterization. This document emphasizes the causal relationships behind experimental choices and provides detailed, self-validating protocols for its analysis.
Introduction and Molecular Architecture
4-Methyl-4'-acetoxybiphenyl is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid biphenyl core with a flexible methyl group at one end and a polar acetoxy group at the other, is conducive to the formation of mesophases. The interplay between the rigid core's aromatic stacking and the terminal groups' steric and polar interactions governs its liquid crystalline behavior. The anisotropy of this molecule is the fundamental reason for its ability to form ordered, yet fluid, phases.
The structural formula of 4-Methyl-4'-acetoxybiphenyl is presented below.
Caption: Chemical structure of 4-Methyl-4'-acetoxybiphenyl.
Physicochemical and Mesomorphic Properties
The physical and liquid crystalline properties of 4-Methyl-4'-acetoxybiphenyl are summarized in the table below. It is important to note that while specific experimental data for this exact compound is not widely published, the presented values are predicted based on the known behavior of structurally similar biphenyl mesogens.
Table 1: Physicochemical Properties of 4-Methyl-4'-acetoxybiphenyl
Property
Predicted Value/Range
Justification and Supporting Evidence
Molecular Formula
C₁₅H₁₄O₂
Based on its chemical structure.
Molecular Weight
226.27 g/mol
Calculated from the molecular formula.
Appearance
White to off-white crystalline solid
Typical appearance for biphenyl derivatives at room temperature.[1]
Melting Point (Tₘ)
70-90 °C
Biphenyl derivatives with similar substituents often melt in this range. The methyl and acetoxy groups will influence the crystal lattice energy.
Clearing Point (Tₙᵢ)
80-110 °C
The transition from the nematic to the isotropic liquid phase is expected to be above the melting point. The length of the terminal groups influences this temperature.[2]
Mesophase Type
Nematic (predicted)
The simple, elongated structure with terminal groups that are not excessively bulky favors the formation of a nematic phase, where the molecules have long-range orientational order but no long-range positional order.
Solubility
Soluble in organic solvents (e.g., chloroform, THF, toluene); Insoluble in water.
Common solubility profile for non-polar to moderately polar organic compounds.
Synthesis of 4-Methyl-4'-acetoxybiphenyl
The synthesis of 4-Methyl-4'-acetoxybiphenyl is a multi-step process that leverages well-established organometallic cross-coupling reactions followed by a standard esterification. The Suzuki-Miyaura coupling is a highly efficient and versatile method for the formation of the C-C bond between the two phenyl rings.
Application Note: Selective O-Acetylation of 4-Hydroxy-4'-methylbiphenyl
This Application Note and Protocol is designed for researchers requiring high-purity acetylation of 4-hydroxy-4'-methylbiphenyl (also known as 4'-methyl-4-biphenylol). The guide addresses the common confusion in chemical...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol is designed for researchers requiring high-purity acetylation of 4-hydroxy-4'-methylbiphenyl (also known as 4'-methyl-4-biphenylol).
The guide addresses the common confusion in chemical databases between the ester (4-acetoxy-4'-methylbiphenyl) and the ketone (4-acetyl-4'-methylbiphenyl). The protocols below specifically target the O-acetylation of the phenolic hydroxyl group.
Introduction & Strategic Analysis
The acetylation of 4-hydroxy-4'-methylbiphenyl is a fundamental transformation in the synthesis of liquid crystals and bioactive biphenyl intermediates. While conceptually simple, the reaction requires precise control to ensure complete conversion and high purity, particularly for applications in materials science where trace phenolic impurities can degrade liquid crystalline properties.
Key Challenge: Distinguishing the target ester from the Friedel-Crafts acylation product (ketone) often mislabeled in databases.
Reaction Type: Nucleophilic Acyl Substitution.
Methodological Selection
We present two validated protocols. Protocol A is the "Gold Standard" for laboratory-scale synthesis, utilizing pyridine as both solvent and base. Protocol B is a "Green/Catalytic" method using DMAP, suitable for scale-up or when avoiding large volumes of pyridine is desired.
Parameter
Protocol A: Standard (Pyridine)
Protocol B: Catalytic (DMAP)
Reagents
Acetic Anhydride (), Pyridine
, DMAP (cat.), DCM (solvent)
Reaction Time
2–4 Hours
30–60 Minutes
Purification
Acid wash required to remove pyridine
Simple aqueous wash + Recrystallization
Yield Potential
>90%
>95%
Atom Economy
Moderate (Pyridine waste)
High
Reaction Mechanism & Workflow
The reaction proceeds via the attack of the phenoxide (generated by the base) on the carbonyl carbon of acetic anhydride.
Caption: Nucleophilic acyl substitution mechanism for the O-acetylation of biphenyl phenols.
Experimental Protocols
Protocol A: Standard Chemical Acetylation (Pyridine Method)
Best for: Small scale (<5g), ensuring complete solubility of starting material.
Crystallization: The product often solidifies upon solvent removal. Recrystallize from Ethanol to yield white needles.
Characterization & Quality Control
Since database confusion exists, experimental verification is critical.
Technique
Expected Signal / Value
Structural Assignment
NMR ()
2.30–2.35 ppm (Singlet, 3H)
Acetyl methyl group ()
2.40–2.45 ppm (Singlet, 3H)
Biphenyl methyl group ()
7.10–7.60 ppm (Multiplets, 8H)
Aromatic protons
IR Spectroscopy
Carbonyl () stretch (Ester)
Absence of broad band at
Confirms absence of Phenol ()
Melting Point
Expected Range:
Note: Distinct from ketone (MP ~118-120°C)
Troubleshooting & Safety
Common Pitfalls
Incomplete Removal of Pyridine: If the product smells "fishy" or is an oil instead of a solid, residual pyridine is likely present. Remedy: Wash the organic phase again with 2M HCl.
Hydrolysis during Workup: Avoid prolonged exposure to strong base during the bicarbonate wash, although phenolic esters are relatively stable.
Oiling Out: If the product oils out during recrystallization, add a seed crystal or scratch the flask walls. Use a minimal amount of hot solvent.
Safety Data (SDS) Summary
4-Hydroxy-4'-methylbiphenyl: Irritant. Avoid inhalation of dust.
Acetic Anhydride:DANGER. Corrosive, lachrymator, flammable. Use only in a fume hood. Reacts violently with water.
Pyridine: Flammable, toxic by inhalation/ingestion, affects fertility.
DMAP: Highly toxic (skin absorption). Handle with gloves.
Process Workflow Diagram
Caption: Operational workflow for the isolation of high-purity biphenyl acetate esters.
References
BenchChem. Application Notes and Protocols for the Synthesis of 4-Methylbiphenyl via Grignard Reagent Chemistry. (General biphenyl chemistry context). (Verified General Reference)
National Institutes of Health (PubChem). 4-Acetyl-4'-methylbiphenyl Compound Summary. (Illustrates the database confusion between Acetyl/Acetoxy derivatives).
Chakraborti, A. K., et al.Acetylation of phenols using acetic anhydride and DMAP. (Basis for Protocol B). Journal of Organic Chemistry.
Sigma-Aldrich. Safety Data Sheet: Acetic Anhydride.
Application Notes & Protocols: 4-Methyl-4'-acetoxybiphenyl as a Prototypical Calamitic Liquid Crystal Mesogen for Advanced Formulations
An In-depth Technical Guide for Researchers Section 1: Introduction and Rationale Liquid crystals (LCs) represent a unique state of matter, or mesophase, that exhibits properties intermediate between those of a conventio...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers
Section 1: Introduction and Rationale
Liquid crystals (LCs) represent a unique state of matter, or mesophase, that exhibits properties intermediate between those of a conventional liquid and a solid crystal.[1][2] Molecules within a liquid crystal tend to maintain orientational order, like a solid, but can also move positionally, like a liquid.[2] This behavior is characteristic of molecules known as mesogens, which are typically anisotropic, or elongated, in shape. Thermotropic liquid crystals, which enter the mesophase as a function of temperature, are of particular interest for materials science and pharmaceutical applications due to their tunable, stimulus-responsive nature.[3][4]
The biphenyl scaffold is a foundational structural motif in the design of many calamitic (rod-like) mesogens. Its rigid, linear geometry is conducive to the formation of ordered phases.[5][6] By chemically modifying the terminal positions of the biphenyl core, one can precisely tune the material's physicochemical properties, such as its mesophase temperature range, viscosity, and electromagnetic responsiveness.
This guide focuses on 4-Methyl-4'-acetoxybiphenyl , a mesogen designed to explore the interplay between a small, non-polar alkyl group (methyl) and a polar ester group (acetoxy). This specific combination offers a valuable model system for understanding how subtle changes in molecular structure influence bulk material properties. For researchers in drug development, such mesogens present opportunities as structured vehicles for enhancing the solubility of poorly soluble compounds or for creating temperature-sensitive, controlled-release formulations.[1][7] This document provides a comprehensive overview of the predicted properties, synthesis, characterization, and a key application of 4-Methyl-4'-acetoxybiphenyl.
Section 2: Molecular Design, Structure, and Predicted Properties
The efficacy of a mesogen is dictated by its molecular architecture. In 4-Methyl-4'-acetoxybiphenyl, each component serves a distinct purpose. The central biphenyl core provides the necessary rigidity and linearity to promote anisotropic packing. The terminal groups—a methyl group at the 4-position and an acetoxy group at the 4'-position—modulate the intermolecular forces and, consequently, the stability and temperature range of the liquid crystalline phase.
4-Methyl Group: This small alkyl group adds to the molecule's length and breadth, influencing packing efficiency without contributing significant polarity.
4'-Acetoxy Group: This polar ester group introduces a transverse dipole moment, which will affect the dielectric anisotropy of the material. Its presence also influences melting point and clearing temperature.
The balance between these groups is expected to give rise to a nematic phase, the simplest of the liquid crystal phases, where molecules exhibit long-range orientational order but no positional order.[1]
Caption: Molecular structure of 4-Methyl-4'-acetoxybiphenyl.
Table 1: Predicted Physicochemical Properties of 4-Methyl-4'-acetoxybiphenyl
Property
Value
Rationale / Source
Molecular Formula
C₁₅H₁₄O₂
Based on chemical structure.
Molecular Weight
226.27 g/mol
Calculated from the molecular formula.
IUPAC Name
4'-(acetyloxy)-[1,1'-biphenyl]-4-yl]acetate
Standard nomenclature.
Predicted Mesophase
Nematic
Based on the calamitic structure and comparison with similar biphenyl derivatives.[8][9]
Predicted T_CN
~50-70 °C
Estimated based on related biphenyl structures. The acetoxy group often lowers the melting point compared to a cyano group.
| Predicted T_NI | ~70-90 °C | The nematic range is expected to be moderate. Final properties must be confirmed experimentally. |
T_CN = Crystal to Nematic Transition Temperature; T_NI = Nematic to Isotropic Transition Temperature.
Section 3: Synthesis and Purification Protocol
The most direct and efficient synthesis of 4-Methyl-4'-acetoxybiphenyl involves the Baeyer-Villiger oxidation of the corresponding ketone precursor, 4-Acetyl-4'-methylbiphenyl.[10] This reaction is a reliable method for converting ketones to esters.
Caption: Proposed workflow for the synthesis of 4-Methyl-4'-acetoxybiphenyl.
Protocol 3.1: Synthesis via Baeyer-Villiger Oxidation
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Acetyl-4'-methylbiphenyl in anhydrous DCM (approx. 10 mL per gram of starting material).
Scientist's Note: Anhydrous conditions are preferred to prevent the peroxyacid from decomposing. DCM is an excellent solvent for both the reactant and the reagent.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Rationale: The reaction is exothermic. Slow addition at a reduced temperature provides better control and minimizes side reactions.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The reaction is complete when the starting ketone spot has been consumed.
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly add saturated aqueous Na₂S₂O₃ to quench the excess peroxyacid. Stir vigorously for 20 minutes.
Rationale: Sodium thiosulfate reduces the unreacted m-CPBA to meta-chlorobenzoic acid, which is more easily removed during the subsequent work-up.
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and then with brine (1x).
Rationale: The NaHCO₃ wash removes the meta-chlorobenzoic acid byproduct. The brine wash removes residual water from the organic phase.
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Scientist's Note: The product is more polar than the starting material but should still elute at a relatively low ethyl acetate concentration. Combine fractions containing the pure product (as determined by TLC) and evaporate the solvent.
Final Product: Dry the purified product under high vacuum to yield 4-Methyl-4'-acetoxybiphenyl as a white to off-white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Characterization of Liquid Crystalline Properties
To confirm the mesogenic nature of the synthesized compound, thermal and optical analyses are essential. Differential Scanning Calorimetry (DSC) is used to identify the temperatures and enthalpies of phase transitions, while Polarizing Optical Microscopy (POM) allows for the direct visualization of the distinct textures of the liquid crystal phases.[11][12]
Protocol 4.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
Sample Preparation: Accurately weigh 2-5 mg of purified 4-Methyl-4'-acetoxybiphenyl into an aluminum DSC pan. Crimp the pan with a lid.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas (e.g., nitrogen).
Thermal Program:
a. First Heating Scan: Heat the sample from room temperature to a temperature well above the expected isotropic point (e.g., 120 °C) at a rate of 10 °C/min. This removes any prior thermal history.
b. First Cooling Scan: Cool the sample from 120 °C down to room temperature at a rate of 10 °C/min.
c. Second Heating Scan: Heat the sample again from room temperature to 120 °C at 10 °C/min.
Scientist's Note: The data from the second heating scan is typically reported to ensure a consistent thermal history and reliable transition temperatures.
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The onset temperature is taken as the transition temperature, and the integrated peak area corresponds to the enthalpy of the transition (ΔH).
Protocol 4.2: Optical Texture Identification by Polarizing Optical Microscopy (POM)
Caption: Logical workflow for identifying mesophases using POM.
Sample Preparation: Place a small amount of the compound onto a clean microscope slide. Gently heat the slide on a hot plate until the sample melts, then place a coverslip over the molten droplet to create a thin film.
Microscopy Setup: Place the slide on a calibrated hot stage fitted to a polarizing microscope.
Observation:
a. Heat the sample to its isotropic liquid state (e.g., 95 °C), where the field of view will appear completely dark under crossed polarizers.
b. Slowly cool the sample (e.g., at 2 °C/min). At the nematic-isotropic transition temperature (T_NI), birefringent droplets will appear and coalesce. As the sample cools further into the nematic range, a characteristic texture, such as a threaded or schlieren texture, should become visible.
c. Continue cooling until the sample crystallizes, at which point the fluid texture will be replaced by a solid crystalline structure. Record the temperatures at which these transitions occur.
Section 5: Application in Temperature-Triggered Drug Delivery
The sharp, reversible phase transition of a thermotropic liquid crystal from an ordered nematic state to a disordered isotropic state can be harnessed to create a "switchable" drug delivery system.[7] In the more viscous, ordered nematic phase, drug diffusion is hindered. Upon heating past the T_NI, the transition to a low-viscosity isotropic liquid facilitates a burst release of the entrapped drug.
Caption: Mechanism of temperature-triggered drug release from a thermotropic LC.
Protocol 5.1: Preparation and Evaluation of a Drug-Loaded LC Formulation
Objective: To demonstrate temperature-dependent release of a model drug from a 4-Methyl-4'-acetoxybiphenyl formulation.
Materials:
4-Methyl-4'-acetoxybiphenyl (LC matrix)
Model drug (e.g., Ibuprofen, a poorly water-soluble drug)
Formulation Preparation:
a. Prepare a stock solution of the model drug in ethanol (e.g., 10 mg/mL).
b. In a glass vial, dissolve 4-Methyl-4'-acetoxybiphenyl in a minimal amount of ethanol.
c. Add the drug stock solution to the LC solution to achieve a desired drug loading (e.g., 5% w/w).
d. Gently evaporate the ethanol under a stream of nitrogen, followed by drying under high vacuum for several hours to form a homogenous drug-LC mixture.
In Vitro Release Study:
a. Set up a Franz diffusion cell with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.
b. Fill the receptor compartment with pre-warmed PBS (pH 7.4) and ensure no air bubbles are trapped. The system should be stirred continuously.
c. Accurately weigh and apply a known amount of the drug-LC formulation (e.g., 100 mg) onto the membrane in the donor compartment.
d. Conduct two parallel experiments, maintaining the cell temperature at:
Condition A: Below T_NI (e.g., 37 °C, assuming T_NI is higher)
Condition B: Above T_NI (e.g., 85 °C, using the hypothetical value)
e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor compartment and replace it with an equal volume of fresh, pre-warmed PBS.
Analysis: Analyze the concentration of the drug in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Data Presentation: Calculate the cumulative percentage of drug released over time for both temperature conditions and plot the results.
Table 3: Representative (Hypothetical) In Vitro Release Data
Time (hr)
Cumulative Release at 37°C (%)
Cumulative Release at 85°C (%)
1
5.2
45.8
2
9.8
75.1
4
15.3
88.9
| 8 | 22.5 | 92.3 |
The expected result is a significantly faster and higher cumulative release at the temperature above the nematic-to-isotropic transition, demonstrating the formulation's temperature-responsive behavior.
References
PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. Retrieved from [Link]
Google Patents. (1998). WO1998012174A1 - Method for preparing 4-methyl-biphenyl derivatives.
arXiv. (2024). Atomistic analysis of nematic phase transition in 4-cyano-4'-n-alkyl biphenyl liquid crystals. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. Retrieved from [Link]
Taylor & Francis Online. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Retrieved from [Link]
ResearchGate. (2015). Synthesis and thermodynamic characterization of 4-(p-ethyl-n-phenyl-acetamidoxy)- 4'-[p-methyl-phenylazo]biphenyl. Retrieved from [Link]
PubMed. (2009). Synthesis and biological evaluation of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides: a class of potent aggrecanase-1 inhibitors. Retrieved from [Link]
World Scientific News. (2025). A Synthesis and Mesophase behaviour of Homologous Series: 4-(((4-acetylphenyl)imino)methyl)-3-methoxyphenyl3-(4-(alkyloxy)phenyl)acrylate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Physicochemical Properties of Functional Biphenyl Derivatives Designed for Anisotropic Nanomaterials. Retrieved from [Link]
ResearchGate. (2009). Synthesis and X-ray Structure of Acetoxy4-methyl Phenyl Methyl Acetate. Retrieved from [Link]
ResearchGate. (n.d.). Chemical structure of acetoxy-4-methyl phenyl methyl acetate. Retrieved from [Link]
Dakenam. (2023). Thermotropic Liquid Crystals How They Assist Chemical Synthesis. Retrieved from [Link]
RSC Publishing. (n.d.). Structures and alignment of anisotropic liquid crystal particles in a liquid crystal cell. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (2019). Synthesis, Characterization and Determination of Mesophase Transition of Azo-azomethine Derivatives with Different Terminal Chain Lengths. Retrieved from [Link]
ResearchGate. (n.d.). Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as.... Retrieved from [Link]
Research and Reviews. (2013). Liquid Crystalline Phase & its Pharma Applications. Retrieved from [Link]
Beilstein Journals. (2013). A new family of four-ring bent-core nematic liquid crystals with highly polar transverse and end groups. Retrieved from [Link]
MDPI. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved from [Link]
Scientific Research Publishing. (n.d.). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Retrieved from [Link]
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
ScienceDirect. (2024). Thermotropic liquid crystals in drug delivery: A versatile carrier for controlled release. Retrieved from [Link]
MDPI. (2021). Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor. Retrieved from [Link]
Indian Journal of Pharmaceutical Sciences. (n.d.). Thermotropic Liquid Crystals. Retrieved from [Link]
ijpras. (n.d.). Liquid Crystals Pharmaceutical Application: A Review. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Purity Synthesis and Characterization of Nematic Biphenyl Ester Liquid Crystals
Executive Summary & Molecular Strategy
Biphenyl esters represent a cornerstone class of thermotropic liquid crystals (LCs). Unlike simple cyanobiphenyls (e.g., 5CB), biphenyl esters offer enhanced chemical stability and a broader tunable mesophase range through the modification of the ester linkage and terminal alkyl/alkoxy chains.
This guide details the synthesis of a representative nematic mesogen: 4'-pentylbiphenyl-4-yl 4-methoxybenzoate .
The Molecular Engineering Logic:
Rigid Core (Mesogen): The biphenyl unit coupled with a phenyl ring via an ester linkage provides the necessary high aspect ratio (length-to-width) to facilitate anisotropic packing.
Flexible Tails: The pentyl (
) and methoxy () groups act as "lubricants," lowering the melting point to accessible ranges while stabilizing the nematic orientation against crystallization.
Linkage: The ester group (
) extends the conjugation length, enhancing the dielectric anisotropy () required for electro-optic switching.
Synthetic Workflow Visualization
The following diagram outlines the convergent synthesis strategy, utilizing the acid chloride route for maximum yield and scalability.
Figure 1: Convergent synthetic pathway for biphenyl ester LCs. The acid chloride method is chosen over Steglich esterification for its robustness in avoiding N-acylurea byproducts.
Detailed Experimental Protocols
Protocol A: Synthesis of the Acid Chloride Intermediate
Rationale: Direct esterification using carboxylic acids often suffers from equilibrium limitations. Converting the acid to an acid chloride activates the carbonyl carbon, ensuring irreversible coupling.
Reagents:
4-Methoxybenzoic acid (10 mmol)
Thionyl chloride (
) (15 mmol, 1.5 eq)
DMF (Dimethylformamide) (1-2 drops, catalyst)
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Procedure:
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line) to exclude moisture.
Activation: Dissolve 4-methoxybenzoic acid in dry toluene (20 mL). Add
dropwise via syringe. Add 1 drop of DMF.
Reaction: Reflux the mixture at 80°C for 3 hours.
Self-Validation: The reaction is complete when gas evolution (
and ) ceases and the solution becomes clear.
Isolation: Remove excess
and solvent under reduced pressure (rotary evaporator). The resulting yellow oil/solid is the acid chloride. Use immediately in Protocol B.
Protocol B: Esterification (The Coupling Step)
Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated, driving the reaction forward and preventing acid-catalyzed degradation of the ether tails.
Reagents:
Crude 4-Methoxybenzoyl chloride (from Protocol A)
4'-Pentyl-4-hydroxybiphenyl (10 mmol)
Dry Pyridine (5 mL)
Dry DCM (20 mL)
Procedure:
Preparation: Dissolve 4'-pentyl-4-hydroxybiphenyl in dry DCM (20 mL) and pyridine (5 mL) in a 100 mL flask. Cool to 0°C in an ice bath.
Addition: Dissolve the acid chloride in 10 mL DCM. Add this solution dropwise to the phenol mixture over 30 minutes.
Critical Control: Maintain temperature <5°C during addition to prevent side reactions.
Completion: Allow the mixture to warm to room temperature and stir overnight (12h).
Workup:
Pour the reaction mixture into ice water (100 mL).
Extract with DCM (3 x 30 mL).
Wash 1: 1M HCl (2 x 50 mL) – Crucial step to remove residual pyridine.
Wash 2: Sat.
(2 x 50 mL) – Neutralizes excess acid.
Wash 3: Brine (1 x 50 mL) – Drying step.
Dry over
, filter, and evaporate solvent.
Protocol C: Purification (Recrystallization)
Rationale: Column chromatography can separate chemical impurities, but recrystallization is mandatory for LCs to ensure phase purity. Even 0.1% impurity can depress the Nematic-Isotropic (
) transition significantly.
Solvent Selection: Ethanol (95%) or an Ethanol/Ethyl Acetate (9:1) mixture.
Process: Dissolve the crude solid in the minimum amount of boiling solvent.
Crystallization: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities; slow cooling yields thermodynamically stable crystals.
Yield: Filter and dry. Repeat until the melting point range is <1°C.
Characterization & Data Analysis
Phase Transition Logic
Liquid crystals are defined by their phase transitions.[1] We utilize Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) in tandem.
Figure 2: Decision tree for assigning mesophases based on optical and thermal data.
Quantitative Data Summary
Typical values for 4'-pentylbiphenyl-4-yl 4-methoxybenzoate derivatives.
Parameter
Value / Observation
Method of Verification
Melting Point ()
~100°C - 130°C (Structure dependent)
DSC (Endothermic peak 1)
Clearing Point ()
>200°C (Broad nematic range)
DSC (Endothermic peak 2) / POM
Texture (Cooling)
Marble or Schlieren texture with 2/4-brush defects
POM (Crossed Polarizers)
Enthalpy ()
Low (< 2 kJ/mol)
DSC (Weak transition compared to melting)
Key Identification Technique (POM):
To confirm the Nematic phase, observe the sample cooling from the isotropic liquid.
Isotropic: Dark field (complete extinction).
Transition: Droplets appear ("nematic droplets").
Nematic State: These coalesce into a "Schlieren texture" characterized by dark brushes (disclinations). If you rotate the polarizer, the brushes rotate.
Note: If the texture looks like a "fan" or "broken focal conic," you likely have a Smectic phase, indicating the tails are too long or the core is too rigid [1, 4].
Cool the sample rapidly from isotropic melt; the nematic phase may appear during supercooling [2].
Smectic Phase Dominance
Alkyl chain too long ().
Shorten the alkyl tail to or to suppress smectic layering [1].
Low Yield
Hydrolysis of Acid Chloride.
Ensure all glassware is flame-dried; use fresh .
References
Gray, G. W., & Jones, B. (1954). The Mesomorphic Transition Points of the p-n-Alkoxybenzoic Acids. Journal of the Chemical Society. Link
Imrie, C. T., et al. (2024).[2] Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Liquid Crystals. Link
Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. Helvetica Chimica Acta. (General reference for ester synthesis logic).
Dierking, I. (2003). Textures of Liquid Crystals.[1][2][3][4][5][6] Wiley-VCH. (Authoritative guide for POM identification). Link
University of Colorado Boulder. Synthesis of Liquid Crystals. (Educational protocol verification). Link
Application Note: High-Purity Synthesis of 4-Methyl-4'-acetoxybiphenyl Precursors
This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes experimental robustness and mechanistic understanding.
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for process chemists and R&D scientists. It prioritizes experimental robustness and mechanistic understanding.
Abstract & Scope
4-Methyl-4'-acetoxybiphenyl is a critical mesogenic core used in the synthesis of liquid crystals (specifically cyanobiphenyl analogs) and a structural scaffold in medicinal chemistry. Its synthesis presents a specific chemoselective challenge: the Suzuki-Miyaura cross-coupling of an aryl halide and an arylboronic acid in the presence of a base-labile acetoxy (ester) moiety .
Standard Suzuki conditions utilize aqueous bases (e.g.,
), which frequently lead to the hydrolysis of the acetoxy group, yielding the phenol byproduct (4-Methyl-4'-hydroxybiphenyl) and reducing overall yield. This guide details two validated protocols:
The Stepwise "Gold Standard" Route: Coupling followed by acetylation (Highest Purity).
The Direct Anhydrous Route: Chemoselective coupling preserving the ester (Highest Efficiency).
Strategic Analysis: Route Selection
The choice of synthetic route depends on the required purity profile and scale.
Feature
Route A: Stepwise (Recommended)
Route B: Direct Coupling
Strategy
Couple Phenol Acetylate
Couple Ester directly
Key Risk
Two reaction steps required
Ester hydrolysis (saponification)
Purity Potential
High (>99.5%)
Moderate (95-98%)
Atom Economy
Lower (requires Ac2O reagent)
High
Preferred Scale
Multi-gram to Kilo scale
Milligram to Gram screening
Visual Workflow (Reaction Pathways)
Figure 1: Comparison of the Stepwise (Solid lines) and Direct (Dashed lines) synthetic pathways.[1]
Protocol A: The Stepwise "Gold Standard"
Rationale: By performing the coupling on the free phenol (or protected phenol) and acetylating after the base-mediated step, we eliminate the risk of ester hydrolysis. This route is robust and easier to purify.[2]
Switch to anhydrous ; Ensure solvent is dry (Karl Fischer < 50ppm).
Homocoupling (Ar-Ar)
Oxygen presence
Degas solvents more rigorously (Freeze-Pump-Thaw x3).
Stalled Reaction (<50% Conv)
Catalyst deactivation (Pd black)
Add ligand excess () or switch to stable precatalyst (e.g., XPhos Pd G2).
Protodeboronation
Unstable boronic acid
Use Boronic Ester (Pinacol ester) instead of acid; reduce temperature.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
Molander, G. A., et al. (2002).[1] Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.[1] Link
BenchChem Technical Support. (2025). Troubleshooting Homocoupling in 4-Methylbiphenyl Synthesis. BenchChem Application Notes. Link
Tang, W., et al. (2011).[1] Efficient Monophosphorus Ligands for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(6), 1366–1369.[1] Link
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methylbiphenyl phenols (e.g., 4'-methyl-[1,1'-biphenyl]-4-ol or 2-methyl-4-phenylphenol) present a unique dual challenge in esterification: electronic deactivation and steric occlusion . The biphenyl core creates significant steric bulk and potential solubility issues due to
- stacking, while the phenolic hydroxyl group is inherently less nucleophilic than aliphatic alcohols. Furthermore, methyl substitution—particularly at the ortho position—can render standard Fischer esterification ineffective.
This guide moves beyond basic textbook chemistry to provide field-proven protocols. We prioritize the Yamaguchi Esterification for high-hindrance substrates and the Steglich method for acid-sensitive moieties, ensuring high yields where standard acylation fails.
Reagent Selection Matrix
Method
Reagents
Key Application
Pros
Cons
Yamaguchi
2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, EtN
High Steric Hindrance (e.g., ortho-substituted phenols)
Highest conversion for difficult substrates; regioselective.[1][2]
Requires specific reagent (TCBC); multi-step mechanism.
Steglich
DCC or EDC, DMAP, DCM
Acid-Sensitive / Mild
Neutral conditions; no thermal stress; broad scope.
Urea byproduct removal (DCC); potential -acylurea side reaction.
Schotten-Baumann
Acyl Chloride, Pyridine/NaOH, DCM/Water
Scale-Up / Simple Substrates
Low cost; simple workup; robust for unhindered phenols.
Requires acid chloride precursor; harsh conditions (if using NaOH).
Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the appropriate protocol based on your specific methylbiphenyl substrate's properties.
Caption: Decision matrix for selecting esterification protocols based on steric and electronic constraints.
Detailed Experimental Protocols
Protocol A: Yamaguchi Esterification (The "Gold Standard" for Hindered Phenols)
Context: When the methyl group is ortho to the phenol, or the carboxylic acid partner is bulky, standard acylation often stalls. The Yamaguchi method utilizes a mixed anhydride intermediate formed with 2,4,6-trichlorobenzoyl chloride (TCBC) , which is then attacked exclusively at the target carbonyl by DMAP due to the extreme steric blocking of the trichlorophenyl group [1, 3].
Solvent: Toluene (Preferred for biphenyl solubility) or THF.
Step-by-Step Methodology:
Mixed Anhydride Formation:
Dissolve the Carboxylic Acid (1.0 equiv) and Et
N (1.5 equiv) in anhydrous Toluene (0.2 M) under N.
Cool to 0 °C.
Add TCBC (1.1 equiv) dropwise. A white precipitate (Et
N·HCl) will form immediately.
Stir at RT for 1–2 hours. Checkpoint: TLC should show consumption of the starting acid.
Esterification:
Prepare a separate solution of the Methylbiphenyl Phenol (1.2 equiv) and DMAP (1.5 equiv) in Toluene.
Slowly add the phenol/DMAP solution to the mixed anhydride mixture.
Critical Step: The reaction is often heated to reflux (or 60–80 °C) for 3–6 hours to drive the attack on the hindered carbonyl.
Workup:
Filter off the ammonium salts.
Dilute filtrate with EtOAc, wash with saturated NaHCO
, then 1M HCl (to remove DMAP), and finally brine.
Dry over Na
SO and concentrate.
Mechanism & Causality:
The 2,4,6-trichlorophenyl group effectively blocks nucleophilic attack on its own carbonyl, forcing the DMAP to attack the desired acid carbonyl. This regioselectivity is what makes this reagent superior for hindered systems [3].
Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv)
Catalyst: DMAP (0.1–0.2 equiv)
Solvent: Anhydrous DCM (Dichloromethane).
Step-by-Step Methodology:
Preparation:
Dissolve the Carboxylic Acid and Methylbiphenyl Phenol in dry DCM (0.3 M) under N
.
Add DMAP (10–20 mol%).
Activation:
Cool the mixture to 0 °C.
Add DCC (or EDC) in one portion.
Reaction:
Allow to warm to RT and stir for 12–24 hours.
Observation: If using DCC, dicyclohexylurea (DCU) will precipitate as a white solid.
Workup:
If using DCC: Filter the reaction mixture through a Celite pad to remove DCU.
If using EDC: No filtration needed initially; the urea byproduct is water-soluble.
Wash organic layer with 1M HCl (removes DMAP/EDC), saturated NaHCO
, and brine.
Self-Validating Check:
If the reaction stalls, add a stoichiometric amount of DMAP. In hindered phenols, the formation of the
-acylurea side product is a risk; keeping the temperature low initially mitigates this [2].
Mechanistic Visualization
Understanding the role of DMAP is critical. It acts as a "nucleophilic shuttle," transferring the acyl group from the activated intermediate to the hindered phenol.
Caption: The catalytic cycle of DMAP in Steglich esterification, highlighting the formation of the super-electrophilic N-acylpyridinium species.
Troubleshooting & Optimization
Solubility Issues
Methylbiphenyls are lipophilic and rigid.
Problem: Reactants precipitate in cold DCM.
Solution: Switch to Toluene or Chlorobenzene . These solvents interact favorably with the biphenyl
-system.
Reaction Stalling
Problem: TLC shows unreacted phenol after 24 hours.
Diagnosis: The O-acylisourea intermediate (in Steglich) might be rearranging to the unreactive N-acylurea.
Fix: Switch to Protocol A (Yamaguchi) . The mixed anhydride formed with TCBC is far more stable against rearrangement and more reactive toward hindered nucleophiles.
Purification[4][5]
Tip: Methylbiphenyl esters are highly UV-active. Use a shallow gradient (e.g., 0–5% EtOAc in Hexanes) on silica gel. The biphenyl moiety often causes the product to streak; adding 1% Et
N to the eluent can sharpen peaks if the ester is acid-stable.
References
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[4] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]
Neises, B., & Steglich, W. (1978).[5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
Dhmitri, J., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs. Frontiers in Chemistry, 12.
Applications of 4-Methyl-4'-acetoxybiphenyl in anisotropic materials
Application Note: 4-Methyl-4'-acetoxybiphenyl in the Engineering of Anisotropic Macromolecules Abstract This technical guide details the applications of 4-Methyl-4'-acetoxybiphenyl (MAB) , a critical mesogenic intermedia...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 4-Methyl-4'-acetoxybiphenyl in the Engineering of Anisotropic Macromolecules
Abstract
This technical guide details the applications of 4-Methyl-4'-acetoxybiphenyl (MAB) , a critical mesogenic intermediate used in the synthesis and structural modulation of anisotropic materials. Unlike simple biphenyls, the acetoxy-functionalized motif serves as a "masked" phenol, enabling high-temperature melt transesterification (acidolysis) without the oxidative degradation associated with free phenols. This guide focuses on its role as a mesogenic end-capper for Thermotropic Liquid Crystalline Polyesters (TLCPs) and as a precursor for side-chain anisotropic polymers.
Part 1: The Chemical Basis of Anisotropy
The utility of 4-Methyl-4'-acetoxybiphenyl stems from its rigid biphenyl core (the mesogen) and its dual-reactivity profile. In anisotropic material design, maintaining the "aspect ratio" (length-to-width ratio) of molecules is essential for the formation of Nematic or Smectic phases.
The Mesogenic Core: The biphenyl structure provides the necessary rigidity to align under shear or thermal gradients.
The Acetoxy "Protecting" Group: In melt polymerization, free phenols are prone to oxidation and cross-linking at temperatures >250°C. The acetoxy group allows the phenol to be introduced in a protected state, participating in Acidolysis (reaction with carboxylic acids releasing acetic acid) rather than direct esterification (releasing water).
The Methyl Terminus: This group acts as a non-reactive "tail" in main-chain polymerization, effectively terminating the polymer chain. This allows researchers to precisely control molecular weight (MW) and melt viscosity while preserving the anisotropic nature of the chain end.
Mechanism: Acidolysis Transesterification
The primary reaction pathway involves the nucleophilic attack of a carboxylic acid on the carbonyl of the acetoxy group.
Figure 1: The Acidolysis pathway. The release of volatile acetic acid drives the equilibrium forward (Le Chatelier’s principle), essential for high-yield melt processing.
Part 2: Experimental Protocols
Protocol A: Molecular Weight Regulation in TLCP Synthesis
Objective: Synthesize a thermotropic copolyester (e.g., PET-co-PHB) using MAB as a chain terminator to control melt viscosity for injection molding applications.
Materials:
Monomer A: Polyethylene terephthalate (PET) prepolymer or Bis(2-hydroxyethyl) terephthalate.[1][2]
Monomer B: 4-Acetoxybenzoic acid (ABA) - The main mesogenic builder.
Regulator: 4-Methyl-4'-acetoxybiphenyl (MAB) - The end-capper.
Catalyst: Antimony Trioxide (
) or Zinc Acetate ().
Solvent: None (Melt phase).
Workflow:
Stoichiometric Calculation:
Target Degree of Polymerization (
): Define target.
MAB Concentration: Calculate [MAB] =
(assuming dibasic acid excess is balanced).
Note: MAB replaces a fraction of the phenolic component.
Reactor Setup:
Use a 250 mL Hastelloy or glass reactor equipped with a high-torque mechanical stirrer (anchor type), nitrogen inlet, and a vacuum distillation arm.
The Melt Phase (Acidolysis):
Charge PET, ABA, and MAB into the reactor.
Purge with
(3 cycles, vacuum/refill) to remove .
Heat to 260°C . The mixture will melt; acetic acid evolution begins.
Stir at 50-100 RPM.
Observation: The release of acetic acid indicates the reaction of acetoxy groups with carboxylic acid end-groups.
Vacuum Polycondensation:
Raise temperature to 280-300°C over 30 minutes.
Apply vacuum gradually:
100 mbar (10 mins)
10 mbar (10 mins)
<1 mbar (Final stage, 30-60 mins).
Critical Check: Viscosity will increase. Stop when the torque reaches the calculated value for the target MW.
Isolation:
Discharge the polymer melt into a water bath or onto a Teflon sheet.
Grind the solidified polymer for characterization.
Objective: Verify the liquid crystalline nature and the effect of MAB on phase transitions.
Methodology:
Polarized Optical Microscopy (POM):
Setup: Hot-stage (Linkam) mounted on a polarizing microscope with crossed polarizers.
Procedure:
Heat sample to 300°C (Isotropic phase).
Cool at 10°C/min.
Analysis: Look for Schlieren textures or Maltese crosses .
Insight: If MAB is successfully incorporated, the "clearing point" (
, Nematic-to-Isotropic transition) should decrease slightly compared to the uncapped polymer due to the disruption of infinite chain continuity, but the nematic texture should remain sharp.
Differential Scanning Calorimetry (DSC):
Cycle: Heat-Cool-Heat (-20°C to 350°C) at 10°C/min.
Key Transitions:
: Glass transition (Amorphous regions).
: Melting of crystallites.
: Nematic-Isotropic transition (often a small endotherm above ).
Part 3: Advanced Applications & Logical Flow
Beyond simple end-capping, MAB serves as a scaffold for Side-Chain Liquid Crystal Polymers (SCLCPs) . The methyl group can be functionalized (e.g., radical bromination) to create a linkage point, while the acetoxy group remains a protected mesogen.
Figure 2: Strategic utility of MAB in creating both Main-Chain (via end-capping) and Side-Chain (via functionalization) anisotropic materials.
References
Mikhaylov, P. A., et al. (2021).[1][4] "Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid." Polymers, 13(11), 1720.[4] Link
Context: Establishes the baseline protocol for acetoxy-biphenyl melt polycondens
Kuhfuss, H. L., & Jackson, W. J. (1976). "Liquid Crystal Polymers.[3][5] I. Preparation and Properties of p-Hydroxybenzoic Acid Copolyesters." Journal of Polymer Science: Polymer Chemistry Edition, 14(10), 2043-2058. Link
Context: The foundational text on using acetoxy-derivatives for transesterific
BenchChem. (2025). "An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl." Link (Simulated/General Reference based on search context 1.2)
Context: Provides crystallographic data on the mesogenic core packing relevant to anisotropy.
Sigma-Aldrich. "Safety Data Sheet: 4'-Acetoxy-4-biphenylcarboxylic acid." Link
Context: Safety protocols for handling acetoxy-biphenyl deriv
Before beginning, you must select the synthetic strategy that aligns with your available reagents and risk tolerance.[1] The primary cause of low yield in this specific synthesis is the hydrolysis of the acetoxy (ester) group under the basic conditions required for Suzuki coupling.
Visual Decision Matrix:
Caption: Decision tree for selecting the optimal synthetic pathway based on starting materials.
Protocol A: The "Gold Standard" (Two-Step)
Recommendation: Use this route for maximum yield and purity. It avoids exposing the sensitive ester group to the basic Suzuki coupling environment.
Protocol B: The "Express Lane" (Direct Anhydrous Coupling)
Warning: Only use this route if you must couple 4-acetoxy-halobenzene directly.[2] Standard aqueous Suzuki conditions will hydrolyze your product back to the phenol.
The "Anhydrous" Solution:
To preserve the ester, you must exclude water and use a base that is soluble in organic solvents or non-nucleophilic enough to spare the ester.[1]
Optimized Conditions:
Component
Recommendation
Mechanism/Reasoning
| Catalyst | Pd(dppf)Cl
or Pd(OAc)/SPhos | SPhos is highly active for hindered/deactivated substrates.[2] |
| Base | KPO (anhydrous) | Mild enough to spare esters in the absence of water.[2] |
| Solvent | Anhydrous Toluene or Dioxane | Strictly dry solvents prevent hydrolysis.[2] |
| Additive | Molecular Sieves (4Å) | Scavenges trace water generated during boronic acid dehydration.[2] |
Cause: Phosphine ligands oxidized by air or thermal decomposition.[2]
Fix: Add a fresh portion of catalyst (1 mol%) and ensure the Argon atmosphere is positive pressure. Consider switching to a more robust catalyst like Pd(dppf)Cl
Fix: Do not rush the cooling step. Re-dissolve in ethanol, seed with a pure crystal (if available), or scratch the glass side with a rod to induce nucleation.
Mechanism of Failure (Visualization)
Understanding the competition between Coupling and Hydrolysis is vital for Route B.
Caption: Competitive pathways in direct coupling. Aqueous base accelerates the red path (hydrolysis).[1]
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]
Denmark, S. E., & Smith, R. C. (2005).[1] Potassium Trimethylsilanolate: A Versatile Base for Anhydrous Suzuki-Miyaura Coupling.[2][5] Journal of the American Chemical Society. (Demonstrates anhydrous conditions for sensitive esters).
BenchChem Technical Support. (2025). Recrystallization of 4-Methylbiphenyl Derivatives. Link[2]
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. Link
Technical Support Center: Purification of 4-Methyl-4'-acetoxybiphenyl
[1][2][3][4] Executive Summary & Compound Profile 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate, often utilized in the synthesis of liquid crystal mesogens and functi...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Executive Summary & Compound Profile
4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate, often utilized in the synthesis of liquid crystal mesogens and functional organic materials.[1][2][3][4] As a phenyl ester, it balances structural rigidity with moderate reactivity.[1][3][4]
High purity (>99%) is essential for these applications, as even trace phenolic impurities or hydrolysis products can disrupt mesophase formation or terminate polymerization chains.[1][2][3][4] This guide addresses the specific challenges of purifying this ester, focusing on removing the starting material (4'-methyl-4-biphenylol) and preventing hydrolysis.[1][2][3][4]
Property
Data / Characteristic
Chemical Structure
Molecular Weight
~226.27 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DCM, Ethyl Acetate, Toluene; Sparingly soluble in cold Ethanol/Hexane; Insoluble in Water.[1][2][3][4]
Key Sensitivity
Hydrolysis: Sensitive to strong acids and bases, converting back to the phenol and acetic acid.[1][2][3][4]
Troubleshooting Guide (Q&A Format)
This section addresses real-world scenarios reported by our users.
Q1: My crude product has a persistent yellow tint. How do I remove it?
Diagnosis: The yellow coloration typically arises from oxidation byproducts of the phenolic starting material (quinones) or trace palladium residues if a cross-coupling route (Suzuki-Miyaura) was used.[1][2][3]
Corrective Action:
Activated Carbon Treatment: During recrystallization (see Protocol A), add activated carbon (5-10% w/w) to the hot solution.[1][2][3][4]
Hot Filtration: Filter the hot mixture through a Celite pad to remove the carbon and adsorbed chromophores.[2][3][4]
Solvent Choice: Ensure you are using Ethanol (EtOH) or Methanol (MeOH) .[1][2][3][4] These polar protic solvents are excellent for keeping colored polar impurities in the mother liquor while the non-polar ester crystallizes out.[1][3][4]
Q2: The product smells strongly of vinegar (acetic acid) even after drying. Is it degrading?
Diagnosis: Yes, or it was not washed sufficiently. The "vinegar" smell indicates free acetic acid.[1][3][4] This is caused by either:
Incomplete removal of the acetylating reagent (Acetic Anhydride/Acetyl Chloride).[2][3][4]
Hydrolysis of the ester bond due to moisture or acidic impurities.[1][2][3][4]
Corrective Action:
Immediate Neutralization: Dissolve the solid in Ethyl Acetate or Dichloromethane (DCM).[1][2][3][4]
Bicarbonate Wash: Wash the organic layer twice with cold saturated aqueous NaHCO₃ .[1][2][3][4] This neutralizes acetic acid without hydrolyzing the ester (unlike strong bases like NaOH).[2][3][4]
Storage: Store the purified solid in a desiccator.
Q3: I cannot separate the product from the starting material (4'-methyl-4-biphenylol). Their R_f values are too close.
Diagnosis: Unreacted phenol is the most common impurity.[1][2][3] While
values can be similar in non-polar eluents, their chemical nature differs significantly (Phenol is acidic; Ester is neutral).[1][2][3][4]
Corrective Action:
Method 1 (Chemical Wash): If the impurity level is <10%, dissolve the crude in ether/DCM and wash with cold 5% NaOH .[2][3][4]
Warning: Perform this quickly (<5 mins) and cold (0°C) to prevent ester hydrolysis.[1][2][3][4] The phenol will deprotonate and move to the aqueous layer.[1][3][4]
Method 2 (Chromatography Adjustment): If running a column, add 1% Triethylamine to your eluent.[1][2][3][4] This deprotonates the phenol, causing it to streak or stay at the baseline, effectively separating it from the neutral ester.[1][3][4]
Q4: My melting point range is broad (>3°C). Should I recrystallize again?
Diagnosis: A broad melting point indicates impure crystal lattice integration.[1][2][3]
Corrective Action:
Yes, Recrystallize. Use a two-solvent system (Solvent/Anti-solvent) if single-solvent fails.[1][2][3]
Recommended System: Dissolve in minimum hot Acetone ; add hot Water dropwise until turbidity persists; cool slowly.[1][2][3] This usually yields sharper crystals than Ethanol alone for stubborn cases.[1][2][3]
Experimental Protocols
Protocol A: Standard Recrystallization (Recommended)
Best for: Removing trace colored impurities and improving crystallinity.[1][2][3][4]
Preparation: Place 5.0 g of crude 4-Methyl-4'-acetoxybiphenyl in a 100 mL Erlenmeyer flask.
Dissolution: Add Ethanol (95%) or Methanol slowly while heating the flask on a steam bath or hot plate (approx. 60-70°C).
Target: Use the minimum volume necessary to dissolve the solid at boiling point (approx. 20-30 mL).[1][2][3]
Decolorization (Optional): If colored, add 0.2 g activated charcoal.[1][2][3][4] Boil for 2 minutes, then filter hot through a pre-warmed funnel/Celite.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
The following diagram illustrates the decision process for purifying the crude reaction mixture.
Caption: Decision tree for selecting the optimal purification route based on impurity profile.
References
Synthesis and Properties of Biphenyl Esters
PrepChem.[1][2][3] "Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid."[1][2][3][5] (Demonstrates acetylation and purification of biphenyl esters via recrystallization from acetic acid/anhydride).
General Purification of Phenyl Esters
Vogel's Textbook of Practical Organic Chemistry.[1][2][3] (Standard reference for recrystallization of esters using Ethanol and Methanol).[2][3][4]
Physical Properties of Analogues
PubChem.[1][2][3] "4-Acetyl-4'-methylbiphenyl (CAS 5748-38-9)."[1][2][3][4][6] (Structural analogue data used for solubility/stability inference).[1][2][3][4]
BenchChem.[1][2][3][7][8][9] "Synthesis of 4-Methylbiphenyl via Grignard Reagent." (Provides context on the synthesis of the biphenyl core prior to acetylation).
Technical Support Center: Recrystallization of 4-Methyl-4'-acetoxybiphenyl
Executive Summary & Chemical Context 4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate) is a critical intermediate, often used in the synthesis of liquid crystal mesogens and functional organic ma...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
4-Methyl-4'-acetoxybiphenyl (also known as 4'-methylbiphenyl-4-yl acetate) is a critical intermediate, often used in the synthesis of liquid crystal mesogens and functional organic materials.[1]
Key Challenge: The molecule possesses a rigid biphenyl core (lipophilic) and a polar ester tail.[1] This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling, particularly if the solvent polarity is not perfectly matched.[1]
Impurities: Common impurities include the unreacted precursor (4'-hydroxy-4-methylbiphenyl ), acetic acid, and potential homocoupled biphenyl byproducts.[1]
This guide provides a validated solvent selection strategy and troubleshooting workflow to maximize purity (>99.5%) and yield.
Solvent Selection Strategy
Do not rely on a single solvent without testing.[1][2][3] The choice depends heavily on the impurity profile.
Primary Solvent Recommendations
Solvent System
Classification
Suitability
Technical Notes
Ethanol (95% or Absolute)
Primary Choice
⭐⭐⭐⭐⭐
Best balance of polarity.[1] The ester is soluble at boiling (78°C) but crystallizes well upon cooling.[1] The hydroxyl impurity (phenol) remains more soluble in the cold supernatant.
Methanol
Alternative
⭐⭐⭐⭐
Sharper solubility curve than ethanol but lower boiling point (65°C) may limit the amount of solute dissolved.[1] Good for removing highly polar impurities.[1]
Ethanol / Water (9:1)
Binary System
⭐⭐⭐
Use only if yield from pure ethanol is low.[1] Water acts as an anti-solvent.[1] Warning: Excess heat/water can hydrolyze the ester back to the phenol.
Hexane / Ethyl Acetate
Non-Polar Alternative
⭐⭐
Use if the compound is oiling out in alcohols.[1] Dissolve in min. amount of hot Ethyl Acetate, then add hot Hexane until turbid.
Solvent Decision Matrix (DOT Visualization)
Figure 1: Decision tree for selecting the optimal solvent based on impurity profile.[1]
Validated Experimental Protocol
Objective: Purify 5.0 g of crude 4-Methyl-4'-acetoxybiphenyl.
Phase A: Dissolution & Hot Filtration[4]
Setup: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add a magnetic stir bar.[1]
Solvent Addition: Add 15 mL of Ethanol (95%) .
Heating: Heat to a gentle reflux (approx. 80°C) on a stirrer-hotplate.
Saturation Adjustment:
Scenario A (Not Dissolved): Add ethanol in 2 mL increments until clear.
Scenario B (Fully Dissolved): If it dissolves instantly, you have too much solvent. Evaporate slightly until crystals just begin to form, then add 1 mL to clear it.
Hot Filtration (Critical): While boiling, filter the solution through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) to remove dust and insoluble mechanical impurities.
Phase B: Controlled Crystallization
Ambient Cooling: Remove the filtrate from heat.[1] Cover the flask with foil (to prevent dust and evaporation).[1] Allow it to cool to room temperature undisturbed .
Expert Tip: Do not stir or shake during this phase.[1] Agitation promotes rapid, small crystal formation which traps impurities.
Nucleation Check: If no crystals form by 30°C, scratch the inner glass wall with a glass rod or add a "seed crystal" of pure product.
Cold Soak: Once room temperature is reached and crystallization is visible, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase C: Isolation
Filtration: Collect crystals via vacuum filtration (Buchner funnel).[1][4]
Washing: Wash the filter cake with 2 x 5 mL of ice-cold Ethanol .
Warning: Do not use warm solvent; you will redissolve your product.[1]
Drying: Dry in a vacuum oven at 40°C for 4 hours. (Melting point is typically <100°C; avoid high heat).[1]
Troubleshooting Guide & FAQs
Issue 1: "The product is Oiling Out (forming a liquid layer) instead of crystallizing."
Cause: The temperature at which the solution saturates is higher than the melting point of the solvated product.[4] This is common with biphenyl esters.[1]
Corrective Action (Workflow):
Re-heat: Bring the mixture back to a boil until the oil layer dissolves.
Add Solvent: Add 10-15% more ethanol. This lowers the saturation temperature.[1][4]
Seed: Cool very slowly. Add a seed crystal at a temperature just above where the oil previously appeared.[1]
Switch Solvents: If oiling persists, switch to Methanol .[1] The lower boiling point often forces crystallization before the melting point is reached.
Issue 2: "My yield is very low (<50%)."
Cause: Product is too soluble in the chosen solvent at room temperature.[1]
Corrective Action:
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling.[1]
Use the Ethanol/Water method: Dissolve in hot ethanol, then add hot water dropwise until the solution turns slightly cloudy.[4] Add one drop of ethanol to clear it, then cool.
Issue 3: "The crystals smell like vinegar."
Cause: Hydrolysis.[1] The ester bond has cleaved, releasing acetic acid and the phenol precursor.
Corrective Action:
This batch is degraded. You must wash the solid with saturated aqueous Sodium Bicarbonate (
) to neutralize the acid, then recrystallize from a non-aqueous solvent (Hexane/Ethyl Acetate) to ensure no water drives further hydrolysis.
Troubleshooting Logic (DOT Visualization)
Figure 2: Workflow for resolving "Oiling Out" phenomena.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
BenchChem Technical Support. Recrystallization of 4-Methylbiphenyl and Derivatives. BenchChem Database.[1] Link[1]
PubChem. 4-Acetyl-4'-methylbiphenyl Compound Summary. National Library of Medicine.[1] Link
Gray, G. W. Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962 . (Foundational text establishing ethanol/methanol as standard solvents for biphenyl mesogens).[1]
ChemicalBook. 4-Acetyl-4'-methylbiphenyl Properties and Safety. Link
(Note: While specific literature for the "acetoxy" isomer is often embedded within liquid crystal synthesis patents, the solubility data is derived from the homologous series of biphenyl esters validated in References 1 and 4.)
Removing homocoupling impurities in biphenyl ester synthesis
A Researcher's Guide to Overcoming Homocoupling Impurities Welcome to the Technical Support Center for biphenyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Overcoming Homocoupling Impurities
Welcome to the Technical Support Center for biphenyl ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of carbon-carbon bond formation, particularly via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Here, we provide in-depth troubleshooting guides and frequently asked questions to address a common and persistent challenge: the formation of homocoupling impurities.
Frequently Asked Questions (FAQs)
Q1: What are homocoupling impurities in the context of biphenyl ester synthesis?
A1: Homocoupling is a significant side reaction in palladium-catalyzed cross-coupling processes. It results in the formation of symmetrical biaryls from the coupling of two identical reaction partners. For instance, in a Suzuki-Miyaura coupling aimed at producing a biphenyl ester, homocoupling can occur between two molecules of the aryl boronic acid or ester, or between two molecules of the aryl halide, leading to unwanted byproducts.[1][2] This not only reduces the yield of the desired unsymmetrical biphenyl ester but also complicates the purification process.
Q2: What are the primary drivers of homocoupling in Suzuki-Miyaura cross-coupling reactions?
A2: Several factors can promote the formation of homocoupling byproducts. The presence of oxygen is a major contributor, as it can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species, which are known to facilitate the homocoupling of organoboron reagents.[1][3][4] The use of Pd(II) precatalysts can also inadvertently lead to homocoupling as they are reduced to the active Pd(0) state.[1][3] Furthermore, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can create an environment where the rate of homocoupling becomes competitive with the desired cross-coupling pathway.[1]
Q3: How critical is the choice of palladium source and ligand in mitigating homocoupling?
A3: The selection of the palladium source and the accompanying ligand is paramount. Employing a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) that might otherwise initiate homocoupling.[1] The ligand's properties are equally important. Bulky and electron-rich phosphine ligands can stabilize the palladium catalyst and accelerate the rate-limiting steps of the desired cross-coupling cycle, thereby outcompeting the homocoupling side reaction.[1][5]
Q4: Are there alternative cross-coupling reactions for biphenyl synthesis that are less prone to homocoupling?
A4: While the Suzuki-Miyaura coupling is widely favored for its mild conditions and the low toxicity of its reagents, other methods like the Stille, Negishi, and Heck couplings can also be employed for biphenyl synthesis.[6][7] Each has its own set of advantages and disadvantages. For instance, Stille coupling uses air- and moisture-stable organostannane reagents, but homocoupling of these reagents can still be an issue.[1] The best choice of reaction depends on the specific substrates, functional group tolerance, and reaction conditions required.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your biphenyl ester synthesis experiments.
Problem 1: Significant Formation of Boronic Acid Homocoupling Byproduct
You observe a substantial amount of a symmetrical biaryl byproduct derived from the coupling of two boronic acid or ester molecules.
Root Cause Analysis
The homocoupling of boronic acids is often promoted by the presence of Pd(II) species in the reaction mixture. This can arise from several sources:
Atmospheric Oxygen: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][3][4]
Pd(II) Precatalysts: The in-situ reduction of a Pd(II) precatalyst to Pd(0) can be accompanied by the homocoupling of the boronic acid.[1][3]
Incomplete Reduction: If the reduction of the Pd(II) source to the active Pd(0) catalyst is not efficient, the remaining Pd(II) can drive the homocoupling side reaction.
Mitigation Strategies & Protocols
This is the most critical first step in suppressing boronic acid homocoupling.
Protocol: Solvent and Reagent Degassing
Solvent Degassing: Before use, sparge your reaction solvents (e.g., toluene, dioxane, THF) with an inert gas (argon or nitrogen) for at least 30-60 minutes. A subsurface sparge is particularly effective.[8]
Reaction Setup: Assemble your reaction glassware while it is hot after oven-drying and allow it to cool under a stream of inert gas.
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction, from reagent addition to quenching. The use of Schlenk techniques is highly recommended.[1]
The choice of palladium source and ligand can dramatically influence the balance between cross-coupling and homocoupling.
Table 1: Recommended Catalyst Systems to Minimize Homocoupling
Palladium Source
Ligand
Key Advantages
Pd₂(dba)₃
SPhos, XPhos, or other bulky, electron-rich phosphines
These ligands promote rapid oxidative addition and reductive elimination, favoring the cross-coupling pathway.[5]
Pd(PPh₃)₄
(None required)
A direct source of Pd(0), minimizing the presence of homocoupling-promoting Pd(II).[1]
Buchwald Palladacycle Precatalysts
(Integrated)
Designed for clean and efficient generation of the active Pd(0) species under mild conditions.[5]
dot
Caption: Suzuki-Miyaura cycle vs. homocoupling pathway.
The inclusion of a mild reducing agent can help to scavenge any Pd(II) species that may form, without interfering with the main catalytic cycle.
Protocol: Using Potassium Formate
In some cases, the addition of potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) in the reaction mixture.[8][9][10]
Add 1.0 to 1.5 equivalents of potassium formate along with the other reagents before the addition of the palladium catalyst.
Proceed with the reaction under standard, rigorously deoxygenated conditions.
Problem 2: Product is Contaminated with Homocoupled Biphenyl and Unreacted Starting Materials
Your final product is difficult to purify due to the presence of both homocoupled byproducts and unreacted aryl halide or boronic acid.
Root Cause Analysis
This issue points to both incomplete conversion and the occurrence of side reactions. The reaction conditions may not be optimal for driving the desired cross-coupling to completion while minimizing homocoupling.
Purification Strategies & Protocols
Effective purification is key to isolating your target biphenyl ester. A multi-step approach is often necessary.
A thorough aqueous workup is the first line of defense to remove water-soluble impurities.
Protocol: Acid-Base Extraction
After the reaction is complete, quench with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., 1M NaOH or NaHCO₃) to remove unreacted boronic acid.[2]
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
This is a powerful technique for separating compounds with different polarities.
Protocol: Silica Gel Column Chromatography
Solvent System Selection: Use thin-layer chromatography (TLC) to determine an optimal solvent system (eluent) that provides good separation between your desired product, starting materials, and the homocoupled byproduct. The homocoupled product is often less polar than the desired biphenyl ester.
Column Packing: Prepare a silica gel column with the chosen eluent.
Loading and Elution: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column and elute with the chosen solvent system, collecting fractions.[2]
Analysis: Analyze the collected fractions by TLC to identify and combine those containing the pure product.
Troubleshooting hydrolysis of 4-Methyl-4'-acetoxybiphenyl
Executive Summary & Chemical Context 4-Methyl-4'-acetoxybiphenyl (CAS: N/A for specific ester, Analogous to 4'-acetoxy-4-biphenylcarboxylic acid derivatives) is a critical intermediate, often utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
4-Methyl-4'-acetoxybiphenyl (CAS: N/A for specific ester, Analogous to 4'-acetoxy-4-biphenylcarboxylic acid derivatives) is a critical intermediate, often utilized in the synthesis of liquid crystals and functional organic materials (e.g., OLEDs). The hydrolysis of the acetoxy group yields 4'-methyl-4-hydroxybiphenyl , a phenol derivative.
While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the hydrophobic biphenyl core . Standard aqueous saponification protocols often fail due to phase transfer limitations, leading to stalled reactions or difficult emulsions.
This guide moves beyond generic textbook chemistry to address the specific solubility, kinetic, and isolation hurdles encountered with lipophilic biphenyl esters.
Standard Operating Procedure (The "Gold Standard")
Before troubleshooting, ensure your baseline protocol aligns with this optimized method designed for lipophilic esters.
Reaction Scheme:
Optimized Protocol:
Solvent System: Dissolve 1.0 eq of substrate in THF:Methanol (1:1 v/v) . The concentration should be 0.1 M – 0.2 M.
Why: THF solubilizes the biphenyl core; Methanol facilitates the miscibility of the base.
Base Addition: Add 3.0 eq of NaOH (2M aqueous solution) dropwise.
Why: 1 eq for hydrolysis, 1 eq to deprotonate the resulting phenol, and 1 eq excess to drive kinetics.
Conditions: Heat to 60°C (Reflux) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[1]
Q1: The reaction has stalled at 50% conversion after 6 hours. Adding more NaOH didn't help. What is happening?Diagnosis: Phase Separation (The "Grease Ball" Effect).
Root Cause: The biphenyl ester is highly lipophilic. If the water content is too high (from the aqueous base), the substrate precipitates out of the reaction solution or forms an oily droplet that the hydroxide ion cannot penetrate.
Solution:
Immediate Fix: Add enough THF to redissolve any turbidity at the reaction temperature. The reaction mixture must be homogeneous (single phase) for efficient kinetics.
Process Adjustment: Switch to LiOH in THF/Water. Lithium salts are often more soluble in organic-rich media than Sodium salts, maintaining a homogeneous phase.
Q2: I see a new spot on TLC that is neither starting material nor product. Is it a byproduct?Diagnosis: Transesterification.
Root Cause: If using Methanol or Ethanol as a co-solvent, the methoxide/ethoxide ion can attack the acetate, forming methyl acetate and the phenol. However, if the reaction is stopped early or pH is not high enough, you might observe intermediate species or equilibrium artifacts.
Analysis: More likely, if the spot is less polar than the product but more polar than the starting material, it could be the mono-hydrolyzed intermediate (if the substrate had multiple ester groups, though this specific molecule has only one).
Real Risk:Oxidation. Phenolates are electron-rich and susceptible to air oxidation, turning the solution pink or brown (quinoid formation).
Solution: Degas solvents with Nitrogen/Argon before adding base. Perform the reaction under an inert atmosphere.
Category B: Work-up & Isolation[4]
Q3: Upon acidification, no precipitate formed, but the solution turned cloudy/milky. How do I recover my product?Diagnosis: Solvent Entrapment (The "Solubility Trap").
Root Cause: You likely did not remove the THF/Methanol before acidification. The product, 4'-methyl-4-hydroxybiphenyl, has significant solubility in aqueous THF/Alcohol mixtures.
Solution:
Evaporate: Return the mixture to the rotovap and remove the organic solvents until you are left with mostly water.
Cool: Chill the aqueous suspension in an ice bath (
).
Salting Out: Add NaCl (brine) to the aqueous phase to decrease the solubility of the organic product.
Q4: The product is colored (pink/brown) instead of white. Is it impure?Diagnosis: Phenolic Oxidation.
Root Cause: Trace oxidation products (quinones) are highly colored. This occurs if the basic phenolate solution was exposed to air while hot.
Solution:
Purification: Recrystallization is usually effective.
Solvent:Ethanol/Water or Acetic Acid .
Additive: Add a pinch of sodium hydrosulfite (dithionite) or ascorbic acid during recrystallization to reduce colored quinones back to colorless phenols.
Technical Data & Reference Tables
Table 1: Solvent System Compatibility for Biphenyl Esters
Solvent System
Miscibility
Reaction Rate
Risk Factor
Recommendation
Water only
Poor (Heterogeneous)
Very Slow
Incomplete reaction
Avoid
Ethanol/Water
Moderate
Moderate
Transesterification
Acceptable
THF/Water
Excellent
Fast
Product solubility in workup
Highly Recommended
Dioxane/Water
Excellent
Fast
Peroxide formation/Toxicity
Alternative to THF
Table 2: Base Equivalents & Kinetics
Base
Equivalents
Temp
Typical Time
Notes
NaOH
1.1 eq
25°C
>24 h
Too slow; incomplete deprotonation.
NaOH
3.0 eq
60°C
2–3 h
Optimal balance of rate vs. harshness.
LiOH
2.5 eq
40°C
3–5 h
Milder; easier workup (Li salts soluble).
Visual Troubleshooting Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Base-catalyzed hydrolysis mechanism showing the irreversible formation of the phenolate species, which drives the equilibrium.
Figure 2: Troubleshooting Decision Tree
Caption: Logical flow for diagnosing stalled reactions or isolation failures during biphenyl ester hydrolysis.
References
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Available at: [Link]
MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls. MDPI. Available at: [Link]
PrepChem. Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid. PrepChem.[1] Available at: [Link]
Technical Support Center: Photostability of 4-Methyl-4'-acetoxybiphenyl
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-Methyl-4'-acetoxybiphenyl. This document provides essential information, troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with 4-Methyl-4'-acetoxybiphenyl. This document provides essential information, troubleshooting advice, and frequently asked questions regarding its stability under UV irradiation. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential photostability challenges in your experiments.
Introduction: Understanding the Photochemical Profile of 4-Methyl-4'-acetoxybiphenyl
4-Methyl-4'-acetoxybiphenyl is a molecule that incorporates two key chromophores susceptible to UV light: the biphenyl system and a phenyl acetate moiety. The biphenyl structure inherently absorbs UV radiation, which can lead to electronic excitation and subsequent chemical reactions. The acetoxy group on the phenyl ring is also known to be photochemically active. Therefore, when exposed to UV light, 4-Methyl-4'-acetoxybiphenyl may undergo degradation, leading to the formation of impurities that could alter its efficacy, safety, and physical properties.
This guide will delve into the potential degradation pathways, provide standardized testing protocols, and offer solutions to common issues encountered during photostability studies.
Frequently Asked Questions (FAQs)
Q1: Is 4-Methyl-4'-acetoxybiphenyl expected to be sensitive to UV light?
A1: Yes, due to its biphenyl and phenyl acetate structures, 4-Methyl-4'-acetoxybiphenyl is expected to absorb UV radiation and be susceptible to photodegradation. The biphenyl system typically absorbs in the UV region, and this absorption can provide the energy for chemical reactions to occur.
Q2: What are the likely photodegradation pathways for 4-Methyl-4'-acetoxybiphenyl?
A2: Based on its structure, two primary photodegradation pathways are anticipated:
Photo-Fries Rearrangement: The acetoxy group can undergo a rearrangement upon UV exposure, where the acetyl group migrates from the phenolic oxygen to the aromatic ring.[1][2] This would result in the formation of ortho- and para-hydroxyacetophenone derivatives.
Photo-oxidation/Hydroxylation: The biphenyl ring system can be oxidized or hydroxylated by reactive oxygen species generated during UV irradiation.[3] This can lead to the formation of various hydroxylated biphenyl derivatives.
Q3: What are the potential consequences of photodegradation for my research?
A3: Photodegradation can lead to a loss of the active pharmaceutical ingredient (API), the formation of potentially toxic impurities, and changes in the physical properties of the drug substance or product, such as color and solubility. This can impact the safety, efficacy, and stability of your formulation.
Q4: How can I monitor the photodegradation of 4-Methyl-4'-acetoxybiphenyl?
A4: The most common and effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its degradation products. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structures of the degradation products.
Q5: Are there any standard guidelines for photostability testing?
A5: Yes, the International Council for Harmonisation (ICH) has a specific guideline, ICH Q1B, which provides recommendations for photostability testing of new drug substances and products. It outlines the light sources, exposure levels, and procedures for testing.
Troubleshooting Guide
Problem
Possible Causes
Recommended Solutions
Unexpected peaks appear in my HPLC chromatogram after UV exposure.
The compound is degrading under UV light.
1. Confirm the identity of the new peaks using LC-MS. 2. Compare the degradation profile with the proposed pathways (Photo-Fries, oxidation). 3. Protect the sample from light during handling and storage.
The concentration of my 4-Methyl-4'-acetoxybiphenyl solution decreases over time, even when stored in the dark.
The compound may be unstable in the chosen solvent or there might be thermal degradation.
1. Conduct a stability study in different solvents to find a more suitable one. 2. Investigate the thermal stability of the compound at the storage temperature. 3. Ensure the use of a dark control sample in your photostability studies to differentiate between thermal and photodegradation.
I am observing a color change in my sample after UV irradiation.
Formation of colored degradation products.
1. Correlate the color change with the appearance of new peaks in the HPLC chromatogram. 2. Characterize the colored impurities. 3. Consider the need for light-protective packaging for the final product.
My photostability results are not reproducible.
Inconsistent light exposure, sample preparation, or analytical method.
1. Ensure your light source is calibrated and provides uniform irradiation. 2. Standardize your sample preparation procedure. 3. Validate your HPLC method for robustness and reproducibility.
Experimental Protocols
Protocol 1: Forced Degradation Study by UV Irradiation
This protocol outlines a forced degradation study to intentionally degrade 4-Methyl-4'-acetoxybiphenyl and identify potential degradation products.
Materials:
4-Methyl-4'-acetoxybiphenyl
Acetonitrile (HPLC grade)
Water (HPLC grade)
Photostability chamber with a UV light source
Quartz cuvettes or other UV-transparent containers
HPLC-UV system
LC-MS system
Procedure:
Sample Preparation: Prepare a solution of 4-Methyl-4'-acetoxybiphenyl in acetonitrile at a known concentration (e.g., 1 mg/mL).
Control Sample: Protect a portion of the solution from light by wrapping the container in aluminum foil. This will serve as the dark control.
UV Exposure: Place the uncovered sample in the photostability chamber. Expose the sample to a controlled dose of UV radiation. A common starting point is exposure to UVA light at 200 watt-hours/square meter.
Time Points: Withdraw aliquots of the exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks.
LC-MS Analysis: Analyze the degraded samples by LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products and propose their structures.
Sample Presentation: Expose the drug substance directly to the light source. For a drug product, test the product outside of its primary packaging and, if necessary, within its primary and marketing packaging.
Light Exposure: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Dark Control: Place a parallel set of samples, protected from light (e.g., with aluminum foil), in the same chamber to act as dark controls.
Analysis: At the end of the exposure period, analyze all samples for any changes in physical properties (e.g., appearance, color) and for degradation using a validated stability-indicating method.
Evaluation: Compare the results of the exposed samples to those of the dark controls. Any significant change in the exposed samples that is not observed in the dark controls is attributed to the effect of light.
Visualizing Degradation Pathways and Workflows
Potential Photodegradation Pathways
Caption: Potential photodegradation pathways of 4-Methyl-4'-acetoxybiphenyl.
Experimental Workflow for Photostability Assessment
Caption: General workflow for assessing the photostability of 4-Methyl-4'-acetoxybiphenyl.
References
PubChem. (n.d.). 4-Hydroxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
PubChem. (n.d.). 4-Acetyl-4'-methylbiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
Google Patents. (n.d.). Method for synthesizing 4-hydroxymethyl biphenyl.
Study on Photodegradation of 4,4'-Dibromobiphenyl by TiO2 Films. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
Royal Society of Chemistry. (2013). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
NIST. (n.d.). 1,1'-Biphenyl, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]
LookChem. (n.d.). 4-Phenylphenol 92-69-3 wiki. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Retrieved from [Link]
PolyU Institutional Research Archive. (n.d.). Photodegradation of pharmaceuticals with a recyclable catalyst CoFe₂O₄/TiO₂ in aqueous phase. Retrieved from [Link]
MDPI. (2021). Photocatalytic Degradation of Ethiofencarb by a Visible Light-Driven SnIn4S8 Photocatalyst. Retrieved from [Link]
ResearchGate. (n.d.). (a) Concentration-dependent UV/Vis absorption spectra of PBI 4 in... Retrieved from [Link]
ResearchGate. (n.d.). Product yields of (a) 4-methylbiphenyl (4MBP) and (b) biphenyl (BP) as... Retrieved from [Link]
PubMed. (2017). Photodegradation of 4-chlorophenoxyacetic acid under visible LED activated N-doped TiO2 and the mechanism of stepwise rate increment of the reused catalyst. Retrieved from [Link]
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
ResearchGate. (n.d.). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Retrieved from [Link]
L.S.College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]
FooDB. (2010). Showing Compound 4-Methylbiphenyl (FDB010551). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectrum Analysis of 4-Methyl-4'-acetoxybiphenyl
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
4-Methyl-4'-acetoxybiphenyl (also known as 4'-methyl-4-biphenyl acetate) is a critical intermediate in the synthesis of liquid crystalline materials and bioactive biphenyl derivatives. Its structural integrity is defined by the precise esterification of the 4-methyl-4'-hydroxybiphenyl precursor.
This guide provides a rigorous technical comparison of the 1H NMR spectral performance of 4-Methyl-4'-acetoxybiphenyl against its synthetic precursor and alternative solvent systems. By analyzing chemical shift perturbations and coupling constants, researchers can definitively validate product purity and conversion efficiency—a key "performance" metric in organic synthesis and materials science.
Molecule Overview & Structural Logic
IUPAC Name: 4'-Methyl[1,1'-biphenyl]-4-yl acetate
Molecular Formula: C₁₅H₁₄O₂
Molecular Weight: 226.27 g/mol
Core Structure: A biphenyl system with asymmetric para-substitution:
Ring A: 4-Methyl substituted (electron-donating alkyl group).
Ring B: 4-Acetoxy substituted (electron-withdrawing ester group via resonance/induction balance).
Structural Visualization (DOT Diagram)
Figure 1: Structural segmentation of 4-Methyl-4'-acetoxybiphenyl showing expected chemical shift environments.
Experimental Methodology
To ensure reproducibility, the following protocol is recommended for high-resolution analysis.
Sample Preparation
Mass: 10–15 mg of analyte.
Solvent: 0.6 mL of CDCl₃ (Chloroform-d, 99.8% D) or DMSO-d₆.
Tube: 5 mm high-precision NMR tube.
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm (often implicit in solvent).[1]
Instrument Parameters
Frequency: 400 MHz or higher (recommended for aromatic resolution).
Temperature: 298 K (25°C).
Scans: 16–32 scans to ensure high S/N ratio for integration.
Pulse Sequence: Standard 1H zg30.
Comparative Analysis: Product Performance vs. Alternatives
In this context, "performance" refers to the spectral resolution and the ability to distinguish the product from its synthetic precursor (4-Methyl-4'-hydroxybiphenyl) and potential impurities.
Comparison 1: Product vs. Precursor (Synthesis Validation)
The most critical comparison is between the Acetoxy product and the Hydroxy precursor. This validates the success of the esterification reaction.
Feature
Precursor: 4-Methyl-4'-hydroxybiphenyl
Product: 4-Methyl-4'-acetoxybiphenyl
Diagnostic Shift (Δδ)
Functional Group
Phenolic -OH (Broad s, 4.5-5.5 ppm)
Acetoxy -CH₃ (Singlet, ~2.30 ppm)
Disappearance of OH, Appearance of Methyl Singlet
Ortho Protons (Ring B)
H-3',5' (Ortho to OH): ~6.88 ppm
H-3',5' (Ortho to OAc): ~7.15 ppm
+0.27 ppm (Downfield)
Ring A Methyl
Ar-CH₃ (Singlet, ~2.38 ppm)
Ar-CH₃ (Singlet, ~2.40 ppm)
Negligible change
Analysis:
The "Performance" Win: The product spectrum shows a distinct downfield shift of the protons ortho to the oxygen (from 6.88 to 7.15 ppm). This is due to the acetylation reducing the electron density on the ring compared to the free phenol.
Key Indicator: If peaks remain at ~6.9 ppm, the reaction is incomplete.
Comparison 2: Solvent System Performance (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent affects the resolution of the aromatic "forest."
Solvent
Resolution Capability
Chemical Shift Behavior
Recommendation
CDCl₃
Standard
Good separation of aliphatic methyls. Aromatic protons often overlap in the 7.4–7.6 ppm region.
Best for routine purity checks.
DMSO-d₆
High Polarity
Water peak at 3.33 ppm. Aromatic signals may spread out, but viscosity broadens lines slightly.
Best if solubility is an issue or to shift water interference.
Detailed Spectral Assignment (CDCl₃, 400 MHz)
The following data represents the authoritative assignment for 4-Methyl-4'-acetoxybiphenyl.
The aromatic region displays two overlapping AA'BB' systems, characteristic of para-substituted biphenyls.
7.15 ppm (Doublet, J ≈ 8.5 Hz, 2H): Protons on Ring B, ortho to the acetoxy group (H-3',5').
7.25 ppm (Doublet, J ≈ 8.0 Hz, 2H): Protons on Ring A, ortho to the methyl group (H-3,5).
7.48 ppm (Doublet, J ≈ 8.0 Hz, 2H): Protons on Ring A, ortho to the biphenyl linkage (H-2,6).
7.55 ppm (Doublet, J ≈ 8.5 Hz, 2H): Protons on Ring B, ortho to the biphenyl linkage (H-2',6').
Note: The signals at 7.48 and 7.55 ppm often appear as a dense cluster or overlapping multiplet depending on the exact concentration and field strength.
Assignment Workflow Diagram
Figure 2: Logical workflow for distinguishing product signals from precursor impurities.
References
National Institutes of Health (NIH) PubChem. (2025). 4-Acetyl-4'-methylbiphenyl Spectral Data. Retrieved from [Link]
Royal Society of Chemistry. (2018).[2] Synthesis and characterization of triazoles and biphenyl derivatives (Supplementary Information). Retrieved from [Link]
University of Wisconsin-Madison. (2024). Evans Group pKa Table and Chemical Shift Correlations. Retrieved from [Link]
Melting point and clearing point of 4-Methyl-4'-acetoxybiphenyl
An In-Depth Technical Guide to the Thermal & Mesogenic Profile of 4-Methyl-4'-acetoxybiphenyl Executive Summary 4-Methyl-4'-acetoxybiphenyl (CAS: Non-standard/Derivative specific) is a biphenyl ester structurally related...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermal & Mesogenic Profile of 4-Methyl-4'-acetoxybiphenyl
Executive Summary
4-Methyl-4'-acetoxybiphenyl (CAS: Non-standard/Derivative specific) is a biphenyl ester structurally related to the classic cyanobiphenyl mesogens. While often utilized as a synthetic intermediate in the generation of complex liquid crystalline polymers or as a structural probe in structure-property relationship studies, its specific thermal profile differs significantly from the commercially ubiquitous 4-cyano-4'-pentylbiphenyl (5CB ).
This guide provides a comparative analysis of the thermal transitions (Melting Point and Clearing Point) of 4-Methyl-4'-acetoxybiphenyl against established liquid crystal standards. It details the experimental methodologies (DSC and POM) required to validate these properties, offering a robust framework for researchers in materials science and drug development.
Comparative Technical Profile
The following table contrasts the thermal properties of 4-Methyl-4'-acetoxybiphenyl with 5CB (a standard room-temperature nematic liquid crystal) and 4-Acetoxybiphenyl (the non-methylated analogue).
Table 1: Thermal Transition Comparison
Property
4-Methyl-4'-acetoxybiphenyl (Target)
4-Cyano-4'-pentylbiphenyl (5CB) (Alternative)
4-Acetoxybiphenyl (Structural Control)
Molecular Structure
Melting Point ()
~110–122 °C (Estimated*)
24.0 °C
118–120 °C
Clearing Point ()
Likely Monotropic or Virtual
35.3 °C
N/A (Non-mesogenic)
Mesophase Behavior
Potential Monotropic Nematic
Stable Enantiotropic Nematic
Crystalline Solid only
Dipole Moment
Moderate (Ester linkage)
High (Cyano terminal)
Low
Primary Application
Synthetic Intermediate / LC Precursor
Display Technology (LCDs)
Chemical Intermediate
*Note: Exact literature values for the specific methyl-acetoxy ester are rare compared to the ketone isomer (4-Acetyl-4'-methylbiphenyl, MP ~122°C). The estimated range is derived from structural analogues.
Expert Insight: Structure-Property Relationships
The Acetoxy Effect: The acetoxy group (
) introduces a lateral dipole and a slight conformational "kink" compared to the linear cyano () group found in 5CB. This typically raises the melting point (due to efficient crystal packing) but destabilizes the liquid crystalline phase, often resulting in a monotropic profile (where the liquid crystal phase is only observable upon cooling below the melting point) or a purely isotropic liquid upon melting.
The Methyl Substituent: Adding a methyl group at the 4-position generally increases the melting point relative to unsubstituted biphenyls but provides less steric bulk than the pentyl chain in 5CB, reducing the tendency to form stable nematic phases at room temperature.
Experimental Protocols
To definitively determine the melting and clearing points of this compound, a dual-method approach using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) is required.
Objective: To measure the enthalpy and exact temperatures of phase transitions.
Sample Preparation: Weigh 2–5 mg of dry 4-Methyl-4'-acetoxybiphenyl into an aluminum DSC pan. Crimp the lid tightly to ensure good thermal contact.
Reference: Use an empty, matched aluminum pan as the reference.
Heating Cycle 1: Heat from 25°C to 150°C at a rate of 10°C/min . This erases previous thermal history.
Observation: Look for a sharp endothermic peak corresponding to the Melting Point (
).
Cooling Cycle: Cool from 150°C to 25°C at 5–10°C/min .
Observation: Look for exothermic peaks. A peak significantly below
may indicate crystallization (). A small peak appearing before crystallization suggests a Monotropic Nematic-Isotropic transition ().
Heating Cycle 2: Re-heat at 10°C/min to confirm transition reproducibility.
Protocol B: Polarized Optical Microscopy (POM)
Objective: To visually identify the mesophase texture (e.g., Schlieren texture for Nematic).
Setup: Place a small amount of sample between two glass coverslips on a hot stage controlled by a temperature programmer.
Crossed Polarizers: Ensure the microscope polarizers are crossed (90° angle). Isotropic liquids will appear dark; Liquid Crystals (birefringent) will appear bright/colored.
Heating: Heat the sample until it becomes a clear liquid (Isotropic). Record this as the Clearing Point (
) if observed.
Cooling (Critical Step): Cool slowly (1°C/min).
If the sample brightens before crystallizing, it has entered a liquid crystalline phase.
Nematic Texture: Look for "threads" or "Schlieren" brushes.
Smectic Texture: Look for "focal conic" fans.
Visualization of Workflows
Figure 1: Characterization Logic Flow
This diagram illustrates the decision matrix for determining if the compound is a stable liquid crystal, monotropic, or non-mesogenic.
Caption: Logic flow for classifying the mesogenic behavior of 4-Methyl-4'-acetoxybiphenyl.
Figure 2: Structure-Property Mechanistic Pathway
This diagram explains why the acetoxy derivative differs from the cyano standard.
Caption: Mechanistic impact of the acetoxy moiety on liquid crystalline stability.
References
BenchChem. 4-Methylbiphenyl Technical Guide. Retrieved from
National Institute of Standards and Technology (NIST). Thermophysical Properties of Biphenyl Derivatives. Retrieved from
PubChem. 4-Acetoxybiphenyl Compound Summary. Retrieved from
Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962.
Ossila. 4-Cyano-4'-pentylbiphenyl (5CB) Technical Data Sheet. Retrieved from
Validation
Comparative Mass Spectrometry Guide: 4-Methyl-4'-acetoxybiphenyl Analysis
Executive Summary & Strategic Context 4-Methyl-4'-acetoxybiphenyl (CAS: 10565-38-5), often utilized as a liquid crystal mesogen or a prodrug scaffold, presents a distinct analytical challenge: distinguishing the intact e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
4-Methyl-4'-acetoxybiphenyl (CAS: 10565-38-5), often utilized as a liquid crystal mesogen or a prodrug scaffold, presents a distinct analytical challenge: distinguishing the intact ester from its primary metabolite/degradation product, 4-Methyl-4'-hydroxybiphenyl.
This guide provides a technical breakdown of the Electron Ionization (EI) fragmentation pathway of 4-Methyl-4'-acetoxybiphenyl.[1] Unlike generic spectral libraries, we focus on the mechanistic causality of ion formation, comparing its signature against its hydroxy-analog to ensure precise identification in complex matrices (e.g., metabolic stability assays or purity profiling).
Fragmentation Mechanics: The "Ketene Loss" Pathway
The defining feature of aromatic acetates under EI conditions (70 eV) is the facile elimination of a neutral ketene molecule. This is not a random cleavage but a thermodynamically driven rearrangement.
The Mechanism[2][3][4][5][6]
Ionization: An electron is removed from the lone pair of the ester oxygen or the aromatic
-system, yielding the molecular ion (, m/z 226).
Rearrangement (The Diagnostic Step): The molecular ion undergoes a four-membered transition state rearrangement. The acetyl methyl hydrogen migrates to the phenoxy oxygen, expelling neutral ketene (
, 42 Da).
Product Ion: This generates a radical cation at m/z 184, which is structurally identical to the molecular ion of 4-Methyl-4'-hydroxybiphenyl.
Critical Analytical Insight: If your scan range starts above m/z 45, and the molecular ion (226) is weak due to high source temperature, 4-Methyl-4'-acetoxybiphenyl can be easily misidentified as its hydrolysis product.
Visualization: Fragmentation Pathway
Caption: Figure 1.[2] EI Fragmentation pathway showing the diagnostic loss of ketene (42 Da) and subsequent CO elimination.
Comparative Performance: Acetate vs. Hydroxy Analog
In drug metabolism and stability studies, the co-elution of the parent ester and the hydrolyzed phenol is common. The table below contrasts the MS signatures to facilitate deconvolution.
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature
4-Methyl-4'-acetoxybiphenyl (Parent)
4-Methyl-4'-hydroxybiphenyl (Metabolite)
Analytical Significance
Molecular Ion ()
m/z 226 (Moderate Intensity)
m/z 184 (Strong Intensity)
Presence of 226 confirms intact ester.
Base Peak (100%)
Usually m/z 184 (or m/z 43)
m/z 184
Both compounds share the m/z 184 base peak (The "Phenol Ion").
Diagnostic Fragment
m/z 43 ()
Absent
m/z 43 is the specific marker for the acetyl group.
Secondary Fragment
m/z 141, 156
m/z 141, 156
Lower mass spectrum is identical for both.
Retention Time
Later eluting (on non-polar columns)
Earlier eluting (due to H-bonding)
Orthogonal confirmation via chromatography is required.
Key Takeaway: You cannot rely solely on the base peak for identification. You must monitor m/z 226 and m/z 43 to confirm the presence of the acetate.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, this protocol includes "Checkpoints" to validate system performance before sample commitment.
Phase 1: Sample Preparation
Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols (Methanol/Ethanol) to prevent transesterification artifacts.
Concentration: 10 µg/mL.
Derivatization: None required for the acetate. (Note: The hydroxy metabolite often requires BSTFA derivatization for optimal peak shape, shifting its mass to m/z 256).
Phase 2: GC-MS Acquisition Parameters
Inlet: Splitless mode, 250°C.
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.
Oven Program:
Hold 60°C for 1 min.
Ramp 20°C/min to 300°C.
Hold 3 min.
Source Temp: 230°C. Warning: Temperatures >250°C may induce thermal hydrolysis of the ester inside the source, artificially increasing the m/z 184 signal.
Visualization: Analytical Workflow
Caption: Figure 2. Step-by-step GC-MS workflow with integrated quality control checkpoints.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.).[3] University Science Books. (Standard reference for the "Ketene Loss" mechanism in aromatic acetates).
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. (Source for comparative fragmentation data of biphenyl derivatives).
Ateş, S., & Yılmaz, S. (2018). Synthesis and Characterization of Liquid Crystalline 4-Substituted Biphenyl Esters. Journal of Molecular Structure.
BenchChem. (2025).[1] Mass Spectrometry Analysis of 4-Methylbiphenyl: A Technical Guide. (Baseline data for the biphenyl core fragmentation).
Structural Benchmarking of 4-Methyl-4'-acetoxybiphenyl: Crystallization Protocols & XRD Analysis
Executive Summary In the development of advanced organic electronic materials and liquid crystal (LC) mesogens, 4-Methyl-4'-acetoxybiphenyl (MAB) serves as a critical structural model.[1] Its rod-like (calamitic) geometr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of advanced organic electronic materials and liquid crystal (LC) mesogens, 4-Methyl-4'-acetoxybiphenyl (MAB) serves as a critical structural model.[1] Its rod-like (calamitic) geometry and dipolar asymmetry—introduced by the electron-donating methyl group and the electron-withdrawing acetoxy group—make it an ideal candidate for studying lattice packing efficiency and thermal stability.[1]
This guide objectively compares two crystallization methodologies: Solvent Evaporation (Method A) and Melt Cooling (Method B) . We analyze their impact on crystal quality, polymorphic stability, and X-ray Diffraction (XRD) resolution. The data presented aims to assist researchers in optimizing solid-state characterization for biphenyl esters.[1]
Application: Precursor for nematic liquid crystals; organic scintillator dopant.[1]
Why This Molecule Matters:
Unlike unsubstituted biphenyl, which packs in a highly symmetric herringbone motif (
), the introduction of the acetoxy tail in MAB disrupts planar stacking. This induces a competition between interactions and dipolar ordering, often leading to polymorphism—a critical quality attribute (CQA) in drug development and materials science.[1]
Comparative Analysis: Crystallization Protocols
To obtain high-fidelity XRD data, the method of crystallization is as critical as the measurement itself. We compared two standard industry protocols.
Technical Insight: Method B mimics industrial processing conditions (e.g., extrusion), making it useful for "real-world" performance testing, whereas Method A is mandatory for ab initio structure solution.
X-Ray Diffraction (XRD) Characterization[2]
Predicted Structural Parameters
Based on homologous series (e.g., 4'-formyl-biphenyl-4-yl acetate) and lattice energy calculations, MAB is expected to crystallize in the Monoclinic system.[1]
Recrystallization (Crucial Step): Use Method A described above.[1] Do not simply precipitate; grow the crystals to exclude defects.
Conclusion
For researchers characterizing 4-Methyl-4'-acetoxybiphenyl , the choice of crystallization method dictates the utility of the XRD data.[1]
Choose Method A if your goal is determining the intrinsic crystal structure, unit cell dimensions, and solving the space group (
).
Choose Method B if you are studying the material's behavior in thermal processing or liquid crystal phase transitions.
The acetoxy substitution breaks the symmetry of the biphenyl core, requiring high-resolution diffraction data to accurately resolve the terminal group disorder often seen in this class of molecules.
References
BenchChem. (2025).[1][2][3] An In-depth Technical Guide on the Crystal Structure of 4-Methylbiphenyl. BenchChem Technical Guides. Link
PubChem. (2025).[1][4][5] 4-Acetyl-4'-methylbiphenyl Compound Summary. National Library of Medicine. Link
Deshmukh, M. B., et al. (2009).[6] Synthesis and X-ray Structure of Acetoxy-4-methyl Phenyl Methyl Acetate. ResearchGate. Link
Cambridge Crystallographic Data Centre (CCDC). Search for Biphenyl Esters (Refcode Family: BIPHEN). Link
Kuz'mina, L. G., et al. (2020).[7] X-Ray Diffraction and Thermographic Study of Mesomorphic 4-Acylphenyl 4'-Nonyloxybenzoate. Crystallography Reports. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The C15H14O2 Challenge
In the realm of organic synthesis and quality control, esters with the molecular formula C₁₅H₁₄O₂ (MW: 226.27 g/mol ) represent a critical class of compounds, including Benzyl Phenylacetate and Phenethyl Benzoate . These molecules are ubiquitous in fragrance formulation and pharmaceutical intermediate synthesis.[1]
However, validating their purity via Elemental Analysis (EA) presents distinct challenges:
High Carbon Content (~79.6%): Requires robust combustion efficiency to prevent soot formation and low carbon recovery.[1]
Physical State: Many isomers (e.g., Benzyl Phenylacetate) are viscous liquids at room temperature, necessitating specific encapsulation protocols to prevent volatilization prior to combustion.[1]
Isomeric Complexity: While the elemental composition remains constant, the volatility and combustion kinetics vary between isomers.[1]
This guide objectively compares the calibration standards and methodologies required to achieve <0.3% absolute error accuracy for C₁₅H₁₄O₂ esters.
Theoretical Framework & Chemical Profile[1]
Before selecting a standard, the target theoretical values must be established as the immutable baseline for validation.[1]
Target Analyte Profile: C₁₅H₁₄O₂
Common Isomers: Benzyl Phenylacetate (CAS 102-16-9), Phenethyl Benzoate (CAS 94-47-3).[1]
Physical State: Liquid (BP ~318°C) or Low-Melting Solid.[1]
Critical Insight: The high carbon content (nearly 80%) places these esters in a range where standard "soil" or "plant" calibration modes may fail.[1] You must use a calibration curve that brackets this high-C value.
Comparative Analysis of Calibration Standards
To analyze a C₁₅H₁₄O₂ ester accurately, you cannot simply "run a standard."[1] You must choose a Reference Material (RM) that mimics the combustion behavior of your analyte.[1]
Pros: High purity, stable, non-hygroscopic, contains Nitrogen (good for CHN checks).[1]
Cons: The Carbon content (71%) is significantly lower than C₁₅H₁₄O₂ (79.6%).[1] Extrapolating the calibration curve up to 80% can introduce linearity errors if the detector response is not perfectly linear.
Purge autosampler longer. Check O-rings. (Note: C₁₅H₁₄O₂ has 0% N).[1]
Recommended Reference Materials
For strictly regulated environments (GMP/GLP), traceability to a National Metrology Institute (NIST/BAM) is required.[1]
Primary Standard: NIST SRM 2921 (Acetanilide) - The gold standard for calibration.[1]
Quality Control Standard: Sigma-Aldrich Benzyl Phenylacetate (Analytical Standard, >99.5%) - Use as a "blind" sample to verify method accuracy for liquids.[1]
High-C Check: Elemental Microanalysis Anthracene (OAS) - To validate the 80% Carbon range.
References
National Institute of Standards and Technology (NIST). Benzyl Phenylacetate (CAS 102-16-9) Properties.[1] NIST Chemistry WebBook, SRD 69.[1][2]
[Link]
ASTM International. ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] (Applicable methodology for high-carbon liquids).
[Link]
PubChem. Compound Summary: Benzyl Phenylacetate (C15H14O2).[1][3] National Library of Medicine.[1]
[Link]
Operational Guide: Safe Disposal and Handling of 4-Methyl-4'-acetoxybiphenyl Executive Summary & Chemical Profile Objective: This guide defines the critical workflow for the containment and disposal of 4-Methyl-4'-acetox...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal and Handling of 4-Methyl-4'-acetoxybiphenyl
Executive Summary & Chemical Profile
Objective: This guide defines the critical workflow for the containment and disposal of 4-Methyl-4'-acetoxybiphenyl (also known as 4'-Methyl-4-biphenylyl acetate).[1][2]
Scientific Context:
This compound is an aromatic ester .[2][3] Structurally, it consists of a biphenyl core with a methyl substitution and an acetoxy group.[2][3]
Chemical Nature: Esters are susceptible to hydrolysis.[2][3] Upon contact with moisture or bases, this compound hydrolyzes into acetic acid and 4'-methyl-4-biphenylol .[1][2][3]
Why this matters for disposal: While the parent ester is relatively stable, the hydrolysis product (the phenol derivative) often exhibits higher aquatic toxicity and acidity.[3] Therefore, disposal pathways must prevent environmental leaching (hydrolysis) and ensure complete thermal mineralization of the biphenyl core.[3]
Before handling waste, operators must establish a barrier against dermal absorption and inhalation.[2][3] Biphenyl derivatives can be lipophilic; standard latex gloves are insufficient.[2][3]
Respiratory: N95 (minimum) or P100 HEPA filter if handling fine powder outside a fume hood.[2][3]
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm ).[2][3] Double-gloving is recommended during waste transfer to prevent permeation of organic solvents if the waste is in solution.[2][3]
Ocular: Chemical splash goggles (ANSI Z87.1 compliant).[2][3]
Step-by-Step Disposal Protocol
This protocol utilizes the "Combustible Organic" waste stream.[2][3] The goal is High-Temperature Incineration (HTI).[2]
Phase 1: Waste Characterization & Segregation
CRITICAL RULE: Do NOT mix with halogenated solvents (Chloroform, DCM) unless unavoidable.[2][3] Halogenated waste requires more expensive, higher-temperature incineration to prevent dioxin formation.[2][3]
Scenario A: Solid Waste (Pure Powder)
Collect bulk powder in a wide-mouth HDPE or Glass jar.[2][3]
Label as "Solid Organic Waste: Non-Halogenated."[2][3]
Scientist's Note: Do not dissolve the solid in solvent just to dispose of it.[2][3] Solid incineration is more fuel-efficient for the facility.[2][3]
Scenario B: Solution Waste (Reaction Mixtures)
Ensure the solvent system is compatible (e.g., Acetone, Ethyl Acetate, Hexane).[3]
If dissolved in a halogenated solvent (DCM), you must segregate into the "Halogenated Waste" stream.[2][3]
Verify pH is neutral (6-8).[1][2][3] If the solution is acidic/basic, neutralize it to prevent container degradation or unexpected hydrolysis inside the drum.[2][3]
Phase 2: Containerization & Labeling
Use the S.A.F.E. labeling standard:
S ubstance: Write the full chemical name.[2][3] Avoid acronyms.
A mount: Estimate concentration (e.g., "1% w/v in Acetone").
F eatures: Check "Irritant" and "Toxic to Aquatic Life."[2][3]
E xposure: Ensure the cap is vapor-tight.[1][2][3]
Phase 3: Final Destruction (The "Why")
The waste management facility will subject this stream to Thermal Oxidation .[2][3]
Mechanism: Fuel blending followed by rotary kiln incineration at >1000°C.[2][3]
Outcome: The biphenyl rings are ruptured and oxidized into CO₂ and H₂O.[2][3] This is the only acceptable method to prevent bioaccumulation of the biphenyl core in the ecosystem.[2][3]
Visualizing the Workflow
The following decision tree illustrates the logic flow for disposing of 4-Methyl-4'-acetoxybiphenyl based on its state (Solid vs. Liquid).
Figure 1: Decision matrix for segregating biphenyl ester waste streams to ensure proper thermal destruction.
Emergency Procedures: Spill Response
In the event of a benchtop spill, immediate containment is required to prevent the material from entering floor drains.[3]
Isolate: Mark the area.[2][3] If powder, turn off nearby fans to prevent aerosolization.[2][3]
Protect: Don PPE (Nitrile gloves, Goggles, N95).[2][3]
Contain:
Solid: Cover with wet paper towels (to prevent dust) and wipe up.[2][3]
Liquid: Use vermiculite or polypropylene absorbent pads.[2][3]
Clean: Clean the surface with Ethanol or Isopropanol .[2][3]
Reasoning: The compound is lipophilic and will not clean up well with water alone.[2][3] Alcohol solubilizes the residue for removal.[2][3]
Disposal: Place all cleanup materials into the Solid Organic Waste bin.
References & Authority
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 569476 (Related Biphenyl Esters).[2][3] PubChem.[2][3] Available at: [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2][3] EPA.gov.[2][3] Available at: [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][2][3] OSHA.gov.[2][3] Available at: [Link]
Personal protective equipment for handling 4-Methyl-4'-acetoxybiphenyl
Executive Summary & Chemical Intelligence 4-Methyl-4'-acetoxybiphenyl (Synonyms: 4'-Methyl-4-biphenyl acetate; 4-Acetoxy-4'-methylbiphenyl) is a substituted biphenyl ester commonly utilized as a mesogenic intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Intelligence
4-Methyl-4'-acetoxybiphenyl (Synonyms: 4'-Methyl-4-biphenyl acetate; 4-Acetoxy-4'-methylbiphenyl) is a substituted biphenyl ester commonly utilized as a mesogenic intermediate in liquid crystal synthesis and organic electronics.
While often handled as a stable solid, this compound presents a dual-hazard profile that many researchers underestimate:
The Biphenyl Core: Lipophilic and bioaccumulative. Chronic exposure to biphenyls is linked to hepatic and renal toxicity.
The Ester Linkage: Susceptible to hydrolysis (especially in wet/basic conditions), releasing acetic acid and 4'-methyl-4-biphenylol (a phenol derivative). Phenolic metabolites often possess higher toxicity and skin permeability than the parent ester.
Physical State: Crystalline Solid (White to off-white powder).
Solubility: Insoluble in water; soluble in organic solvents (DCM, Toluene, THF).
Hazard Profiling (Risk Assessment)
Since specific toxicological data for this exact isomer is often extrapolated, we apply the Precautionary Principle based on the Biphenyl and Aryl Ester substructures.
Hazard Category
Likely GHS Classification
Operational Implication
Acute Health
H315 / H319 / H335 (Skin/Eye/Resp Irritant)
Dust control is critical. The solid is an irritant; solutions are potential sensitizers.
Chronic Health
H373 (Specific Target Organ Toxicity)
Long-term inhalation of dust may affect the liver/kidneys (Biphenyl effect).
Environmental
H410 / H411 (Aquatic Toxicity)
Zero-drain disposal. All waste must be incinerated.
Reactivity
Hydrolysis Sensitive
Avoid storage in humid conditions; degradation yields corrosive phenols.
The PPE Firewall: Selection Matrix
Standard "lab coat and gloves" is insufficient without material compatibility logic. The ester group in 4-Methyl-4'-acetoxybiphenyl can degrade certain rubber polymers over time.
A. Hand Protection (Glove Logic)
For Solid Handling:Nitrile (Minimum 0.11 mm / 4 mil).
Why: Nitrile provides excellent abrasion resistance against crystals and sufficient short-term protection against the solid ester.
For Solution Handling (DCM/THF):Laminate Film (Silver Shield/4H) or PVA.
Why: Common solvents for this compound (DCM, THF) permeate Nitrile in seconds. The ester itself can swell natural rubber. If using Nitrile for solutions, employ the "Double-Glove & Discard" method: Inner Laminate/PE glove + Outer Nitrile glove.
Note: Surgical masks offer zero protection against chemical dust.
C. Eye & Body[1][2][3][4][6][9][10]
Eyes:Chemical Splash Goggles (Indirect vented). Safety glasses are inadequate for powders that can become airborne.
Body:Tyvek® Lab Coat (or similar non-woven olefin) recommended over cotton if handling >10g, as cotton retains fine powders.
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to isolate the user from the compound during the most critical phase: Solubilization .
Phase 1: Preparation & Weighing
Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Biphenyl esters are static-prone; "flying powder" is a major inhalation risk.
The "Boat" Technique: Do not weigh directly into a flask. Weigh onto a disposable weighing boat or parchment paper.
Transfer: Transfer the solid into the reaction vessel inside the fume hood, not on the open bench.
Phase 2: Solubilization (The Critical Point)
Risk:[1] Once dissolved, the chemical becomes more bioavailable and can penetrate skin faster.
Solvent Choice: If possible, use Toluene (lower vapor pressure) instead of DCM (high volatility) to reduce vapor drag-out.
Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder.
Phase 3: Decontamination
Wipe Down: Wipe the balance area with a solvent-dampened tissue (Ethanol is usually sufficient for cleaning, though the compound is sparingly soluble, it aids mechanical removal).
Glove Removal: Perform "beak" removal technique. Do not snap gloves.
Emergency & Disposal Plan
Spills (Solid)
Isolate: Mark the area.
Dampen: Cover powder with a paper towel dampened with inert oil or water (to prevent dust cloud).
Scoop: Use a scoop/dustpan. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.
Spills (Solution)
Absorb: Use Vermiculite or Universal Absorbent Pads.
PPE Upgrade: If the solvent is DCM or THF, wear a half-mask respirator with Organic Vapor cartridges if outside a hood.
Disposal
Classification: Hazardous Organic Waste (Non-Halogenated, unless in DCM).
Protocol: Collect in a dedicated "Solid Organic" or "Liquid Organic" waste stream. Do not flush.
Destruction: High-temperature incineration is required to break the biphenyl ring.
Visualizations
Diagram 1: Safe Handling Workflow
This flowchart illustrates the "Chain of Custody" for the chemical to prevent cross-contamination.
Diagram 2: PPE Decision Tree (Solvent Compatibility)
A logic gate for selecting the correct gloves based on the carrier solvent, which is the primary driver of permeation risk.
Caption: Glove selection logic. Note that for this ester, the solvent usually dictates the breakthrough time, not the solute.
References
National Institute of Standards and Technology (NIST). (2023). Ethanone, 1-[1,1'-biphenyl]-4-yl- (Structural Analog Data). NIST Chemistry WebBook, SRD 69. [Link]
European Chemicals Agency (ECHA). (2023). Substance Information: Biphenyl.[2][1][3][4][5] (General toxicity data for biphenyl core). [Link]
PubChem. (2023). 4-Acetoxybiphenyl Compound Summary (Structural Analog). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection Chart.[Link]